molecular formula C10H13F2N B1427175 4-(3,4-Difluorophenyl)butan-1-amine CAS No. 1216231-74-1

4-(3,4-Difluorophenyl)butan-1-amine

Cat. No.: B1427175
CAS No.: 1216231-74-1
M. Wt: 185.21 g/mol
InChI Key: UKLXGBLKUSXMIU-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenyl)butan-1-amine is a useful research compound. Its molecular formula is C10H13F2N and its molecular weight is 185.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3,4-Difluorophenyl)butan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,4-Difluorophenyl)butan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,4-difluorophenyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N/c11-9-5-4-8(7-10(9)12)3-1-2-6-13/h4-5,7H,1-3,6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLXGBLKUSXMIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCCCN)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 4-(3,4-Difluorophenyl)butan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for drug discovery professionals. It prioritizes mechanistic insight, synthetic reliability, and medicinal chemistry logic over generic descriptions.

Primary CAS: 1216231-74-1 Chemical Class: Fluorinated Phenylalkylamines Role: Pharmacophore Building Block / Bioisostere[1]

Part 1: Executive Technical Summary

4-(3,4-Difluorophenyl)butan-1-amine is a specialized intermediate used in the synthesis of bioactive small molecules, particularly those targeting the Central Nervous System (CNS) and G-Protein Coupled Receptors (GPCRs).[1] Its structure combines a flexible C4-alkyl linker with a metabolically robust 3,4-difluorophenyl motif.[1]

Why this molecule matters:

  • Metabolic Blocking: The fluorine atoms at positions 3 and 4 block the primary sites of oxidative metabolism (CYP450-mediated hydroxylation) on the phenyl ring, significantly extending the half-life (

    
    ) of the parent drug.
    
  • Lipophilicity Modulation: The difluoro-substitution increases lipophilicity (

    
    ) without the steric bulk of chlorine or methyl groups, facilitating blood-brain barrier (BBB) penetration.[1]
    
  • Sigma-1 Receptor Affinity: The 4-phenylbutylamine scaffold is a "privileged structure" for Sigma-1 (

    
    ) receptor ligands, which are investigated for neuropathic pain and neurodegenerative disorders.[1]
    

Part 2: Chemical Identity & Physicochemical Profile[1][2]

PropertyDataRelevance
CAS Number 1216231-74-1 Unique Identifier (Free Base)
IUPAC Name 4-(3,4-Difluorophenyl)butan-1-amineStandard Nomenclature
SMILES NCCCCC1=CC=C(F)C(F)=C1Chemoinformatics / Docking
Molecular Formula C₁₀H₁₃F₂NStoichiometry
Molecular Weight 185.21 g/mol Fragment-based Drug Design (FBDD)
Predicted pKa ~10.5 (Amine)Protonated at physiological pH (7.[1][2][3]4)
LogP (Predicted) ~2.3 - 2.6Optimal for CNS permeability
H-Bond Donors 2 (Primary Amine)Receptor Interaction
H-Bond Acceptors 3 (N + 2F)Receptor Interaction

Part 3: Synthetic Methodology (Field-Proven Protocols)[1]

Mechanistic Strategy: The "Nitrile Reduction" Route

While direct alkylation of amines often leads to over-alkylation (secondary/tertiary mixtures), the reduction of a nitrile precursor is the industry standard for generating high-purity primary amines. This route avoids the formation of isomeric byproducts.

Step 1: Chain Extension (Cyanation) [1]
  • Precursor: 3-(3,4-Difluorophenyl)propyl bromide (or mesylate).[1]

  • Reagent: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).[1]

  • Solvent: DMSO or DMF (Polar aprotic promotes

    
    ).
    
  • Mechanism: Nucleophilic substitution (

    
    ) of the halide by the cyanide ion.
    
Step 2: Reductive Amination (The Critical Step)
  • Precursor: 4-(3,4-Difluorophenyl)butanenitrile.[1]

  • Reagent: Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel/H₂.[1]

  • Condition: Anhydrous THF (for LiAlH₄) or Ethanol/NH₃ (for Raney Ni).[1]

  • Outcome: Quantitative conversion of

    
     to 
    
    
    
    .
Experimental Protocol (LiAlH₄ Method)

Note: This protocol assumes standard Schlenk line techniques for air-sensitive reagents.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.

  • Charge: Add LiAlH₄ (1.5 equiv) suspended in anhydrous THF. Cool to 0°C.[1]

  • Addition: Dissolve 4-(3,4-difluorophenyl)butanenitrile (1.0 equiv) in anhydrous THF. Add dropwise to the LiAlH₄ suspension over 30 minutes. Caution: Exothermic.[1]

  • Reflux: Allow to warm to Room Temperature (RT), then heat to reflux for 4–6 hours. Monitor via TLC (Disappearance of nitrile spot).

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water[1]
      
    • 
       mL 15% NaOH
      
    • 
       mL Water[1][4]
      
    • (where

      
       = grams of LiAlH₄ used)
      
  • Workup: Filter the granular aluminum salts through a Celite pad. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

  • Purification: Distillation under reduced pressure or Acid-Base extraction (Dissolve in Et₂O, extract with 1M HCl, basify aqueous layer with NaOH, extract back into Et₂O).

Part 4: Visualization of Synthetic Logic

Synthesis Start 3-(3,4-Difluorophenyl) propyl bromide Inter Intermediate: 4-(3,4-Difluorophenyl) butanenitrile Start->Inter Product Target: 4-(3,4-Difluorophenyl) butan-1-amine Inter->Product Reagent1 NaCN, DMSO (SN2 Substitution) Reagent2 LiAlH4, THF (Reductive Expansion)

Caption: Two-step synthesis via nitrile intermediate ensures primary amine specificity and high yield.[1]

Part 5: Medicinal Chemistry Applications (SAR)[1]

The 4-(3,4-difluorophenyl)butan-1-amine moiety is not just a passive linker; it is an active pharmacophore.[1]

Sigma-1 ( ) Receptor Ligands

Research indicates that N-substituted phenylbutylamines show high affinity for


 receptors.[1] The receptor possesses a hydrophobic pocket that accommodates the phenyl ring, while an aspartate residue (Asp126) anchors the protonated amine.
  • Design Logic: The 3,4-difluoro substitution optimizes the electrostatic potential of the aromatic ring, enhancing

    
     stacking interactions within the receptor pocket while preventing metabolic degradation.
    
hERG Channel Avoidance

A common risk with lipophilic amines is hERG potassium channel inhibition (cardiotoxicity).[1]

  • Mitigation: The polarity introduced by the C-F bonds (dipole moment) can reduce hERG affinity compared to the non-fluorinated or chlorinated analogs, improving the safety profile of the final drug candidate.

Bioisosteric Replacement

This amine serves as a bioisostere for:

  • Tyramine derivatives: Modulating adrenergic activity.[1]

  • Tryptamine analogs: Where the indole ring is replaced by the electron-deficient difluorophenyl ring to alter receptor subtype selectivity (e.g., 5-HT receptors).[1]

Part 6: Handling & Safety (SDS Summary)

Hazard Classification:

  • GHS Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage (Corrosive).[1][5][6]

  • H302: Harmful if swallowed.[1][5]

Storage & Stability:

  • Atmosphere: Air-sensitive (absorbs CO₂ to form carbamates).[1] Store under Argon or Nitrogen.[1]

  • Temperature: 2–8°C (Refrigerated).

  • Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[1][7] Chemical Society Reviews, 37(2), 320-330. [Link]

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry.[7][8] Academic Press.[1] (Chapter on Bioisosteres and Fluorine substitution).

  • Glennon, R. A., et al. (1994). Binding of substituted phenylalkylamines at sigma receptors. Journal of Medicinal Chemistry.[7] (Foundational SAR for phenylbutylamines).[1]

Sources

Technical Guide: 4-(3,4-Difluorophenyl)butan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Characterization, Synthesis, and Utility in Drug Discovery

Executive Summary

4-(3,4-Difluorophenyl)butan-1-amine (CAS: 1216231-74-1) is a specialized fluorinated building block used in the synthesis of bioactive small molecules.[1] Belonging to the class of phenylbutylamines, it features a primary amine terminus separated from a 3,4-difluorophenyl moiety by a flexible four-carbon linker.

This guide provides a comprehensive technical analysis of the compound, focusing on its molecular weight (MW) as a critical parameter for stoichiometric calculations, mass spectrometry validation, and ligand efficiency metrics in medicinal chemistry. The 3,4-difluoro substitution pattern is a privileged motif, known to enhance metabolic stability and lipophilicity compared to non-fluorinated analogs.

Physicochemical Characterization
2.1 Molecular Weight & Isotopic Analysis

In high-precision drug development, distinguishing between Average Molecular Weight and Monoisotopic Mass is vital for analytical validation (LC-MS) and formulation.

PropertyValueTechnical Significance
Formula C₁₀H₁₃F₂N Elemental composition for combustion analysis.
Average Molecular Weight 185.21 g/mol Used for molarity calculations and stoichiometry.
Monoisotopic Mass 185.10166 Da The exact mass of the most abundant isotope peak (

C,

H,

F,

N). Essential for HRMS.
[M+H]⁺ Ion 186.1089 Da The parent peak observed in positive-mode ESI-MS.
Heavy Atom Count 13 Used in Ligand Efficiency (LE) calculations.
2.2 Mass Spectrum Prediction

Due to the presence of 10 carbon atoms, the isotopic distribution is predictable and serves as a quality control fingerprint.

  • M (186.11): 100% relative abundance.

  • M+1 (187.11): ~11.1% (Due to

    
    C natural abundance).
    
  • Fluorine Signature: Fluorine (

    
    F) is monoisotopic. Unlike Chlorine or Bromine, it does not produce M+2 isotopic patterns, simplifying the spectra but requiring high-resolution mass spectrometry (HRMS) for confirmation against des-fluoro impurities.
    
2.3 Chemoinformatic Properties

The "Molecular Weight" of 185.21 places this compound in the "Fragment" category (MW < 300), making it an ideal starting point for Fragment-Based Drug Discovery (FBDD).

  • cLogP: ~2.1 (Moderately lipophilic due to the difluorophenyl ring).

  • TPSA (Topological Polar Surface Area): 26.02 Ų (Attributable to the primary amine).

  • pKa: ~10.5 (Typical for primary alkyl amines; exists as a cation at physiological pH).

Synthetic Methodologies

The synthesis of 4-(3,4-difluorophenyl)butan-1-amine requires strategies that preserve the fluorine atoms while constructing the alkyl chain. The most robust protocol involves the reduction of a nitrile precursor, which ensures the integrity of the primary amine.

3.1 Retrosynthetic Analysis (Pathway Logic)

To synthesize the target (Target), we disconnect the C-N bond or the C-C bonds in the chain. The most reliable scale-up route utilizes 4-(3,4-difluorophenyl)butanenitrile as the immediate precursor.

SynthesisPath Start 3,4-Difluorobenzaldehyde (Starting Material) Inter1 Step 1: Wittig Reaction (Chain Extension) Start->Inter1 Ph3P=CH(CH2)2CN Inter2 Step 2: Hydrogenation (Saturate Alkene) Inter1->Inter2 H2, Pd/C Inter3 Step 3: Mesylation & Cyanation (Introduce Nitrogen) Inter2->Inter3 Functional Group Manipulation Product 4-(3,4-Difluorophenyl)butan-1-amine (MW: 185.21) Inter3->Product LiAlH4 Reduction

Figure 1: Strategic retrosynthetic disconnection showing the linear construction of the butylamine chain.

3.2 Detailed Protocol: Nitrile Reduction Route

This method is preferred for its high yield and avoidance of over-alkylation byproducts common in direct alkylation.

Reagents:

  • Precursor: 4-(3,4-Difluorophenyl)butanenitrile (MW: 181.18 g/mol ).

  • Reductant: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Workflow:

  • Preparation: Charge an oven-dried flask with anhydrous THF under Argon atmosphere. Add LiAlH₄ (2.0 equivalents). Cool to 0°C.

  • Addition: Dissolve 4-(3,4-difluorophenyl)butanenitrile in THF and add dropwise to the hydride suspension. Caution: Exothermic.

  • Reflux: Warm to room temperature, then reflux for 4–6 hours to ensure complete reduction of the C≡N triple bond to the C-NH₂ single bond.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1 eq per g LiAlH₄), then 15% NaOH (1 eq), then water (3 eq).

  • Isolation: Filter the granular precipitate. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

  • Purification: The crude oil is often pure enough, but can be converted to the HCl salt for crystallization (White solid, MW of salt: 185.21 + 36.46 = 221.67 g/mol ).

Analytical Validation & Quality Control

Trustworthy research requires self-validating analytical steps. The Molecular Weight is the primary checkpoint.

4.1 High-Resolution Mass Spectrometry (HRMS)
  • Method: ESI-TOF (Electrospray Ionization - Time of Flight).

  • Expected Result: A sharp peak at m/z 186.1090 ([M+H]⁺).

  • Validation: The absence of M+2 peaks confirms the absence of Bromine/Chlorine contaminants from early synthetic steps.

4.2 Proton NMR (¹H-NMR)

NMR confirms the structure and connectivity.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Key Signals:

    • δ 6.9–7.2 ppm (Multiplet, 3H): Aromatic protons of the 3,4-difluorophenyl ring.

    • δ 2.65 ppm (Triplet, 2H): Methylene adjacent to amine (-CH ₂-NH₂).

    • δ 2.55 ppm (Triplet, 2H): Benzylic methylene (Ar-CH ₂-).

    • δ 1.4–1.7 ppm (Multiplet, 4H): Internal methylene chain (-CH₂-CH ₂-CH ₂-CH₂-).

Application in Drug Design

The 4-(3,4-difluorophenyl)butan-1-amine moiety is not just a passive linker; it is a pharmacophore modulator.

5.1 Bioisosterism and Metabolic Stability

The 3,4-difluoro substitution blocks metabolic oxidation at the para- and meta-positions of the phenyl ring. This often extends the half-life (


) of the drug candidate.
  • Fluorine Effect: The C-F bond is shorter and stronger than the C-H bond, resisting Cytochrome P450 attack.

  • Lipophilicity: The addition of two fluorine atoms increases the logP by approximately 0.4–0.5 units compared to the non-fluorinated analog, improving membrane permeability.

5.2 Ligand Efficiency (LE)

In Fragment-Based Drug Discovery (FBDD), this molecule serves as a high-quality "grow" fragment.

  • LE Calculation:

    
    
    
  • With a Heavy Atom Count (HAC) of 13, this fragment allows for the addition of significant complexity (up to HAC ~35) while remaining within "Lipinski's Rule of 5" space (MW < 500).

DrugDesign Fragment Fragment: 4-(3,4-Difluorophenyl)butan-1-amine MW: 185.21 | HAC: 13 Target1 Dopamine Receptors (D2/D4) (Linker in GPCR Ligands) Fragment->Target1 Amide Coupling Target2 Sigma-1 Receptor (Hydrophobic Pocket Binding) Fragment->Target2 Reductive Amination Target3 Enzyme Inhibitors (P450 Blocking Motif) Fragment->Target3 Scaffold Merging

Figure 2: Utility of the 3,4-difluorophenylbutylamine scaffold in diverse therapeutic targets.

References
  • Sigma-Aldrich. (n.d.). 4-(3,4-Difluorophenyl)butan-1-amine Product Specification. Retrieved from

  • PubChem. (2024).[2] Compound Summary: 4-(3,4-Difluorophenyl)butan-1-amine.[1] National Center for Biotechnology Information. Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery.

  • BLD Pharm. (n.d.). 4-(3,4-Difluorophenyl)butan-1-amine MSDS. Retrieved from

Sources

Technical Guide: 4-(3,4-Difluorophenyl)butan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph / Synthetic Guide Subject: 4-(3,4-Difluorophenyl)butan-1-amine (CAS: 1216231-74-1) Role: Senior Application Scientist[1][2]

Part 1: Executive Summary

4-(3,4-Difluorophenyl)butan-1-amine is a specialized alkylamine intermediate used critically in the synthesis of bioactive small molecules, particularly in the optimization of G-protein coupled receptor (GPCR) antagonists and kinase inhibitors.[1]

Distinguished by its 3,4-difluoro substitution pattern , this molecule serves two primary functions in medicinal chemistry:

  • Metabolic Armor: The fluorine atoms at the meta and para positions block labile sites on the phenyl ring, significantly retarding oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).[2]

  • Lipophilic Linker: The four-carbon aliphatic chain provides a flexible "spacer" that maintains optimal lipophilicity (LogP ~2.[2]6) while allowing the terminal amine to engage in hydrogen bonding or salt-bridge formation within a binding pocket.[1][2]

This guide details the physicochemical profile, validated synthetic routes, and handling protocols for this high-value building block.

Part 2: Structural Analysis & Physicochemical Profile

The molecule consists of a lipophilic "tail" (the difluorophenyl group) and a polar "head" (the primary amine), connected by a flexible butyl tether.

Table 1: Physicochemical Specifications
PropertyValueContext
IUPAC Name 4-(3,4-Difluorophenyl)butan-1-amineOfficial Nomenclature
CAS Number 1216231-74-1Primary Identifier
Molecular Formula C₁₀H₁₃F₂N-
Molecular Weight 185.21 g/mol -
LogP (Calc) ~2.62Moderate Lipophilicity
pKa (Base) ~10.5 (Amine)Protonated at physiological pH
TPSA 26.02 ŲHigh BBB Permeability Potential
H-Bond Donors 1 (NH₂)-
H-Bond Acceptors 3 (N, F, F)Fluorine acts as a weak acceptor
The "Fluorine Effect" in Structure-Activity Relationships (SAR)

The 3,4-difluoro motif is not merely a substituent; it is a bioisostere for hydrogen that alters the electronic landscape of the phenyl ring.[1] The high electronegativity of fluorine pulls electron density, lowering the pKa of the aromatic system and reducing the potential for cation-pi interactions, while simultaneously increasing the metabolic half-life of the drug candidate.

Part 3: Synthetic Pathways & Process Chemistry[2]

Synthesis of 4-(3,4-Difluorophenyl)butan-1-amine generally proceeds via chain extension of 3,4-difluorobenzene derivatives.[1][2] Below are the two primary retrosynthetic disconnections.

Diagram 1: Retrosynthetic Analysis & Forward Pathways[2]

G Target 4-(3,4-Difluorophenyl)butan-1-amine (Target Molecule) Nitrile 4-(3,4-Difluorophenyl)butanenitrile Nitrile->Target Reduction (LiAlH4 or H2/Ni) Amide 4-(3,4-Difluorophenyl)butanamide Amide->Target Reduction (BH3-THF) Acid 4-(3,4-Difluorophenyl)butanoic Acid Acid->Amide Amidation Succinic Succinic Anhydride + 1,2-Difluorobenzene Succinic->Acid 1. Friedel-Crafts 2. Wolff-Kishner Aldehyde 3,4-Difluorobenzaldehyde Aldehyde->Nitrile Wittig + Hydrogenation + Cyanation

Caption: Retrosynthetic map showing the "Industrial Route" (via Friedel-Crafts) and the "Lab Route" (via Nitrile/Amide reduction).[1]

Detailed Protocol: Reduction of 4-(3,4-Difluorophenyl)butanenitrile

Methodology: Lithium Aluminum Hydride (LiAlH₄) Reduction.[1][2][3] Rationale: While catalytic hydrogenation is greener, LiAlH₄ provides a definitive, high-yielding reduction for small-to-medium scale research batches (1g – 50g) without requiring high-pressure autoclaves.[1][2]

Reagents & Equipment[2][3][4][5]
  • Precursor: 4-(3,4-Difluorophenyl)butanenitrile (1.0 equiv).[1][2]

  • Reductant: LiAlH₄ (2.0 equiv, 2.4M in THF).[2]

  • Solvent: Anhydrous Tetrahydrofuran (THF).[2]

  • Quench: Water, 15% NaOH, Water (Fieser method).[2]

  • Atmosphere: Dry Nitrogen or Argon.[2]

Step-by-Step Workflow
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar. Flush with Nitrogen.[2][6]

  • Solvation: Charge the flask with anhydrous THF (10 mL/g of substrate) and cool to 0°C in an ice bath. Carefully add LiAlH₄ solution (2.0 equiv) via syringe.[2]

  • Addition: Dissolve the nitrile precursor in a minimal volume of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Caution: Exothermic reaction.[2]

  • Reflux: Once addition is complete, remove the ice bath and warm to room temperature. Heat the mixture to a gentle reflux (66°C) for 3–5 hours.

    • Checkpoint: Monitor reaction progress via TLC (System: 10% MeOH in DCM with 1% NH₄OH). The nitrile spot (high Rf) should disappear; the amine spot (low Rf, ninhydrin active) should appear.

  • Fieser Quench (Critical): Cool the reaction back to 0°C. For every x grams of LiAlH₄ used, add carefully in sequence:

    • x mL Water[2]

    • x mL 15% NaOH (aq)[2]

    • 3x mL Water[2]

  • Workup: Warm to room temperature and stir for 30 minutes until a granular white precipitate forms. Filter through a pad of Celite.[2] Wash the pad with diethyl ether.[2]

  • Isolation: Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine as a pale yellow oil.

  • Purification: If necessary, purify via flash column chromatography (DCM/MeOH/NH₄OH) or convert to the Hydrochloride salt for crystallization.

Part 4: Medicinal Chemistry Applications[13][14][15]

The "Linker" Role in PROTACs

In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are vital for ternary complex formation. The 4-carbon chain of this amine provides a specific spatial separation (~5-6 Å) often required to bridge an E3 ligase ligand and a target protein ligand.[1][2] The difluorophenyl group can engage in pi-stacking interactions within the channel, stabilizing the conformation.

Dopamine Receptor Antagonists

Research into Dopamine D4 receptor antagonists often utilizes phenylbutylamines.[2] The 3,4-difluoro substitution is a classic optimization strategy to improve the selectivity of these antagonists against D2 and D3 receptors.

Diagram 2: Metabolic Stability Logic

Metabolic Substrate Phenyl Ring (Unsubstituted) Metabolism CYP450 Oxidation (Para/Meta positions) Substrate->Metabolism Clearance Rapid Clearance (Hydroxylation -> Conjugation) Metabolism->Clearance Optimized 3,4-Difluorophenyl (Substituted) Block C-F Bond (Metabolically Stable) Optimized->Block Result Extended Half-Life (t1/2) Improved Bioavailability Block->Result

Caption: Comparison of metabolic fate between unsubstituted phenyl rings and the 3,4-difluoro analog.

Part 5: Safety & Handling

Hazard Classification (GHS):

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[2]

  • Acute Toxicity: Category 4 (Harmful if swallowed).[2]

Storage Protocol:

  • Atmosphere: Store under Nitrogen (amine absorbs CO₂ from air to form carbamates).[2]

  • Temperature: 2–8°C (Refrigerator).

  • Container: Amber glass to prevent photodegradation.[2]

References

  • BLD Pharm. (2024).[2] 4-(3,4-Difluorophenyl)butan-1-amine Product Specifications & CAS 1216231-74-1.[1][2][7] Retrieved from

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for 3,4-Difluorobenzylamine (Analogous Chemistry). Retrieved from

  • Haddenham, D., et al. (2009).[2][5] Amine synthesis by nitrile reduction: Catalytic Reduction of Nitriles. Journal of Organic Chemistry. Retrieved from

  • Meanwell, N. A. (2018).[2][8] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from

  • ChemScene. (2024). 4-(3-Chlorophenyl)butan-1-amine (Homologous Series Data). Retrieved from

Sources

An In-Depth Technical Guide to the Synthesis of 4-(3,4-Difluorophenyl)butan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of robust and efficient synthetic pathways for producing 4-(3,4-difluorophenyl)butan-1-amine, a valuable building block in contemporary drug discovery and development. The core strategy hinges on the initial construction of a C4-substituted difluorophenyl scaffold via a Friedel-Crafts acylation, followed by strategic functional group transformations to yield the target primary amine. This document delineates two primary, field-proven methodologies for the final amination step: one proceeding through a nitrile intermediate and the other employing reductive amination of an aldehyde precursor. We will explore the underlying chemical principles, provide detailed, step-by-step experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal route for their specific laboratory context and scale.

Introduction: The Significance of Fluorinated Phenylalkylamines

The incorporation of fluorine atoms into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. Phenylalkylamines, a common scaffold in numerous central nervous system (CNS) active agents, are frequent targets for fluorination. 4-(3,4-Difluorophenyl)butan-1-amine represents a key intermediate, combining the benefits of the 3,4-difluoro substitution pattern with a flexible butylamine chain, making it a desirable precursor for novel therapeutics. This guide provides the necessary technical depth for its reliable synthesis.

Retrosynthetic Analysis & Core Strategy

A logical retrosynthetic analysis of the target molecule suggests disconnecting the C-N bond, pointing to a C4-functionalized 4-(3,4-difluorophenyl) precursor, such as a butanal, butanoic acid, or butanenitrile. The difluorophenyl-butane framework itself can be effectively constructed by forming a C-C bond between 1,2-difluorobenzene and a four-carbon electrophile. This leads to a convergent and efficient synthetic strategy centered on a key intermediate: 4-(3,4-difluorophenyl)butanoic acid.

G Target 4-(3,4-Difluorophenyl)butan-1-amine Precursor1 4-(3,4-Difluorophenyl)butanenitrile Target->Precursor1 Nitrile Reduction Precursor2 4-(3,4-Difluorophenyl)butanal Target->Precursor2 Reductive Amination Intermediate_Acid 4-(3,4-Difluorophenyl)butanoic acid Precursor1->Intermediate_Acid Amidation then Dehydration Precursor2->Intermediate_Acid Reduction to Alcohol then Oxidation Intermediate_Keto_Acid 4-(3,4-Difluorophenyl)-4-oxobutanoic acid Intermediate_Acid->Intermediate_Keto_Acid Ketone Reduction (e.g., Wolff-Kishner) Starting_Materials 1,2-Difluorobenzene + Succinic Anhydride Intermediate_Keto_Acid->Starting_Materials Friedel-Crafts Acylation

Caption: Retrosynthetic analysis of the target amine.

Synthesis of the Key Intermediate: 4-(3,4-Difluorophenyl)butanoic Acid

This phase involves two critical steps: the formation of the carbon skeleton via Friedel-Crafts acylation and the subsequent reduction of the resulting ketone.

Step 3.1: Friedel-Crafts Acylation of 1,2-Difluorobenzene

The synthesis commences with an electrophilic aromatic substitution reaction between 1,2-difluorobenzene and succinic anhydride.[1] The two fluorine atoms are strongly deactivating due to their inductive electron-withdrawing effect (-I), making the aromatic ring less nucleophilic than benzene.[2] However, the reaction proceeds effectively under forcing conditions with a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[3] The AlCl₃ coordinates with succinic anhydride, generating a highly electrophilic acylium ion, which is then attacked by the π-electrons of the difluorobenzene ring.[4]

The acylation occurs predominantly at the position para to one of the fluorine atoms (C4), which is the least deactivated position due to the interplay of inductive and resonance effects.

Experimental Protocol: Synthesis of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid [5]

  • Setup: Equip a 500 mL three-necked round-bottom flask with a reflux condenser (fitted with a gas outlet to a scrubber), a dropping funnel, and a magnetic stirrer. Ensure all glassware is oven-dried and the system is under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.5 equivalents). Add 1,2-difluorobenzene (2.5 equivalents), which also serves as the solvent, and cool the mixture to 0 °C in an ice bath.

  • Substrate Addition: Add succinic anhydride (1.0 equivalent) portion-wise to the stirred suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to 0 °C and carefully quench by slowly pouring it onto crushed ice containing concentrated hydrochloric acid.[2] This hydrolyzes the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Washing & Concentration: Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-(3,4-difluorophenyl)-4-oxobutanoic acid, which can be purified by recrystallization.

ParameterValue
1,2-Difluorobenzene 2.5 equiv.
Succinic Anhydride 1.0 equiv.
Aluminum Chloride 1.5 equiv.
Temperature 0 °C to 70 °C
Reaction Time 2 - 4 hours
Typical Yield 75 - 85%
Table 1: Typical reaction parameters for Friedel-Crafts acylation.
Step 3.2: Reduction of the Aryl Ketone

With the keto-acid in hand, the next step is the complete reduction of the carbonyl group to a methylene (-CH₂-) group. The presence of the carboxylic acid functionality dictates the choice of reduction method.

  • Wolff-Kishner Reduction: This is the preferred method. It involves the reaction of the ketone with hydrazine hydrate in a high-boiling solvent (like ethylene glycol) under basic conditions (e.g., KOH or NaOH). The basic conditions are compatible with the carboxylate salt formed in situ, preventing unwanted side reactions.

  • Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. While effective for aryl ketones, the strongly acidic conditions can sometimes lead to side reactions and are less ideal for molecules with acid-sensitive groups.

Experimental Protocol: Wolff-Kishner Reduction

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(3,4-difluorophenyl)-4-oxobutanoic acid (1.0 equivalent) in diethylene glycol.

  • Reagent Addition: Add potassium hydroxide (KOH, 4.0 equivalents) and hydrazine hydrate (80% solution, 3.0 equivalents).

  • Reaction: Heat the mixture to 130-140 °C for 2 hours. Then, increase the temperature to 190-200 °C to distill off water and excess hydrazine. Maintain this temperature for an additional 4 hours.

  • Workup: Cool the reaction mixture, dilute with water, and acidify to pH 2 with concentrated HCl.

  • Extraction: Extract the product with ethyl acetate (3 x 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under vacuum to afford 4-(3,4-difluorophenyl)butanoic acid as a solid.

Conversion to 4-(3,4-Difluorophenyl)butan-1-amine

From the common intermediate, 4-(3,4-difluorophenyl)butanoic acid, two divergent and effective pathways can be employed to synthesize the target amine.

Method A: Synthesis via Nitrile Reduction

This classic route involves converting the carboxylic acid into a nitrile, which is then reduced to the primary amine. This method reliably adds the amine functionality to the terminal carbon.

G cluster_0 Method A: Nitrile Reduction Pathway Acid 4-(3,4-Difluorophenyl) butanoic acid Amide 4-(3,4-Difluorophenyl) butanamide Acid->Amide 1. SOCl₂ 2. NH₄OH Nitrile 4-(3,4-Difluorophenyl) butanenitrile Amide->Nitrile Dehydration (e.g., P₂O₅, TFAA) Amine 4-(3,4-Difluorophenyl) butan-1-amine Nitrile->Amine Reduction (e.g., LiAlH₄, H₂/Ni)

Caption: Workflow for the nitrile reduction pathway.

Experimental Protocol: Nitrile Reduction Pathway

  • Amide Formation:

    • Convert 4-(3,4-difluorophenyl)butanoic acid (1.0 equiv.) to the corresponding acid chloride by reacting with thionyl chloride (SOCl₂, 1.2 equiv.) in an inert solvent like toluene at reflux.

    • Carefully add the crude acid chloride to a cooled, concentrated solution of aqueous ammonium hydroxide (excess) to precipitate the primary amide. Filter, wash with cold water, and dry the solid.

  • Nitrile Formation (Dehydration):

    • Mix the dried 4-(3,4-difluorophenyl)butanamide (1.0 equiv.) with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride (TFAA) in a suitable solvent and heat to effect the dehydration to 4-(3,4-difluorophenyl)butanenitrile.

  • Nitrile Reduction:

    • In an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 equiv.) in anhydrous THF.

    • Cool to 0 °C and slowly add a solution of the nitrile (1.0 equiv.) in anhydrous THF.

    • After the addition, allow the mixture to warm to room temperature and then reflux for 2-4 hours.

    • Carefully quench the reaction by sequential, dropwise addition of water, 15% NaOH solution, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and concentrate the filtrate. The crude amine can be purified by distillation or chromatography. Catalytic hydrogenation using Raney Nickel is also an effective, albeit slower, alternative for the reduction step.[6][7]

Method B: Synthesis via Reductive Amination

This elegant and often high-yielding method converts an aldehyde directly into an amine in a one-pot reaction.[8] This requires the initial preparation of the aldehyde from the carboxylic acid intermediate.

G cluster_1 Method B: Reductive Amination Pathway Acid 4-(3,4-Difluorophenyl) butanoic acid Alcohol 4-(3,4-Difluorophenyl) butan-1-ol Acid->Alcohol Reduction (e.g., BH₃·THF) Aldehyde 4-(3,4-Difluorophenyl) butanal Alcohol->Aldehyde Oxidation (e.g., PCC, Swern) Amine 4-(3,4-Difluorophenyl) butan-1-amine Aldehyde->Amine Reductive Amination (NH₃, NaBH₃CN)

Caption: Workflow for the reductive amination pathway.

The core of this method is the reaction between the aldehyde and ammonia to form an imine intermediate, which is immediately reduced in situ by a selective reducing agent.[9] Sodium cyanoborohydride (NaBH₃CN) is an ideal reagent for this transformation because it is stable in mildly acidic conditions (pH 4-6) required for imine formation and selectively reduces the protonated imine much faster than the starting aldehyde.[10][11]

Experimental Protocol: Reductive Amination Pathway

  • Alcohol Formation:

    • Reduce 4-(3,4-difluorophenyl)butanoic acid (1.0 equiv.) to the corresponding alcohol using a selective reducing agent like borane-tetrahydrofuran complex (BH₃·THF) that does not affect the aromatic ring.

  • Aldehyde Formation:

    • Oxidize 4-(3,4-difluorophenyl)butan-1-ol (1.0 equiv.) to the aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or by Swern oxidation to minimize over-oxidation to the carboxylic acid.

  • Reductive Amination: [12]

    • Dissolve the crude 4-(3,4-difluorophenyl)butanal (1.0 equiv.) in methanol.

    • Add ammonium acetate (or aqueous ammonia) to serve as the ammonia source and buffer the reaction.

    • Add sodium cyanoborohydride (NaBH₃CN, 1.2 equiv.) portion-wise while maintaining the temperature below 20 °C.

    • Stir the reaction at room temperature for 12-24 hours.

    • Quench the reaction by adding dilute HCl until gas evolution ceases.

    • Make the solution basic with NaOH and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash, dry, and concentrate the organic extracts. The final amine can be purified by distillation or by forming and recrystallizing its hydrochloride salt.

Comparative Analysis and Conclusion

Both pathways are effective for the synthesis of 4-(3,4-difluorophenyl)butan-1-amine. The choice between them often depends on available reagents, scale, and safety considerations.

FeatureMethod A (Nitrile Reduction)Method B (Reductive Amination)
Key Reagents SOCl₂, NH₄OH, LiAlH₄BH₃·THF, PCC, NaBH₃CN, NH₃
Pros - Well-established, robust transformations. - Avoids isolation of potentially unstable aldehyde.- Often higher yielding final step. - Milder conditions for the amination step. - Avoids highly pyrophoric LiAlH₄.
Cons - Use of highly reactive and hazardous LiAlH₄. - Multi-step conversion from acid to nitrile.- Requires careful control of oxidation step to prevent over-oxidation. - Use of toxic NaBH₃CN (cyanide byproduct).
Overall Steps 3 (Acid -> Amide -> Nitrile -> Amine)3 (Acid -> Alcohol -> Aldehyde -> Amine)
Table 2: Comparison of the primary amination pathways.

References

  • BenchChem. (2025).
  • Kempe, R. et al. (n.d.).
  • Ashenhurst, J. (2017).
  • Myers, A. (n.d.).
  • Alfa Chemistry. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Chemistry Steps. (2025).
  • The Organic Chemistry Tutor. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Chemistry Steps. (2020).
  • ResearchGate. (2014). How can I selectively reduce nitrile in presence of ester (reaction conditions)?.
  • National Center for Biotechnology Information. (n.d.). 4-(3,4-Difluorophenyl)-4-oxobutanoic acid. PubChem.
  • Chemistry LibreTexts. (2025). Synthesis of Amines.
  • University of Dundee. (2001).

Sources

4-(3,4-Difluorophenyl)butan-1-amine literature review

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, chemical properties, and medicinal chemistry applications of 4-(3,4-Difluorophenyl)butan-1-amine , a critical fluorinated building block in modern drug discovery.

Optimized Synthesis, Pharmacophore Utility, and Handling Protocols

Executive Summary

4-(3,4-Difluorophenyl)butan-1-amine (CAS: 1216231-74-1) is a specialized primary amine intermediate used in the synthesis of bioactive small molecules. Its structural core—a 3,4-difluorophenyl ring tethered to a flexible butylamine chain—serves as a robust pharmacophore scaffold. The difluoro-substitution pattern modulates metabolic stability by blocking cytochrome P450 oxidation at the para- and meta-positions, while the butylamine chain mimics the linker length found in various neurotransmitter ligands (e.g., dopamine, serotonin analogs) and sigma receptor modulators.

This guide provides a validated synthetic workflow, physicochemical profiling, and strategic applications for researchers in medicinal chemistry and chemical biology.

Chemical Profile & Properties[3][4][5][6][7][8][9][10][11]

PropertyData
IUPAC Name 4-(3,4-Difluorophenyl)butan-1-amine
CAS Number 1216231-74-1
Molecular Formula C₁₀H₁₃F₂N
Molecular Weight 185.21 g/mol
LogP (Predicted) ~2.3 (Moderate Lipophilicity)
pKa (Predicted) ~10.5 (Primary Amine)
Physical State Colorless to pale yellow oil (free base); White solid (HCl salt)
Solubility Soluble in MeOH, DCM, DMSO; HCl salt soluble in water

Key Structural Feature: The 3,4-difluorophenyl moiety acts as a bioisostere for a phenyl group. The fluorine atoms increase lipophilicity (enhancing membrane permeability) and electron deficiency, which can strengthen π-stacking interactions with aromatic residues in protein binding pockets.

Validated Synthesis Protocol

Note: While direct literature on this specific CAS is limited, the following protocol is adapted from validated methods for homologous 4-phenylbutan-1-amines and fluorinated analogs [1, 2].

Route A: The "Azide-Reduction" Pathway (High Purity)

This route avoids the instability associated with aldehyde intermediates and is scalable for gram-scale synthesis.

Step 1: Reduction of 4-(3,4-Difluorophenyl)butanoic Acid

Reagents: Lithium Aluminum Hydride (LiAlH₄), THF (anhydrous). Mechanism: Nucleophilic acyl substitution followed by hydride transfer.

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) under N₂ atmosphere.

  • Addition: Suspend LiAlH₄ (1.5 equiv) in anhydrous THF at 0°C.

  • Reaction: Add 4-(3,4-difluorophenyl)butanoic acid (1.0 equiv) dissolved in THF dropwise over 30 mins.

  • Reflux: Warm to room temperature (RT), then reflux for 4 hours.

  • Workup: Cool to 0°C. Quench carefully with Fieser method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O). Filter the granular precipitate.[1]

  • Yield: Concentrate filtrate to obtain 4-(3,4-difluorophenyl)butan-1-ol (Intermediate A).

Step 2: Activation to Mesylate

Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N), DCM.

  • Dissolution: Dissolve Intermediate A (1.0 equiv) and Et₃N (1.5 equiv) in DCM at 0°C.

  • Activation: Add MsCl (1.2 equiv) dropwise. Stir for 2 hours at 0°C -> RT.

  • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

  • Product: 4-(3,4-difluorophenyl)butyl methanesulfonate (Intermediate B).

Step 3: Nucleophilic Displacement & Staudinger Reduction

Reagents: Sodium Azide (NaN₃), DMF; then Triphenylphosphine (PPh₃), THF/H₂O.

  • Azidation: Dissolve Intermediate B in DMF. Add NaN₃ (1.5 equiv). Heat to 60°C for 12 hours. (Caution: Azide safety).

  • Extraction: Dilute with water, extract with Et₂O. (Do not concentrate to dryness if scale >5g; proceed in solution).

  • Reduction: To the azide solution, add PPh₃ (1.2 equiv) and H₂O (excess). Stir at RT for 16 hours (Staudinger reaction).

  • Purification: Acidify with 1N HCl (extracts amine into aqueous phase). Wash organic phase with Et₂O (removes Ph₃PO). Basify aqueous phase with NaOH to pH >12. Extract with DCM.

  • Final Product: Concentrate to yield 4-(3,4-Difluorophenyl)butan-1-amine .

Synthesis Workflow Diagram

SynthesisPathway Start 4-(3,4-Difluorophenyl) butanoic Acid Step1 Reduction (LiAlH4, THF) Start->Step1 InterA Alcohol Intermediate Step1->InterA Step2 Activation (MsCl, Et3N) InterA->Step2 InterB Mesylate Intermediate Step2->InterB Step3 Displacement (NaN3, DMF) InterB->Step3 InterC Azide Intermediate Step3->InterC Step4 Staudinger Red. (PPh3, H2O) InterC->Step4 Final 4-(3,4-Difluorophenyl) butan-1-amine Step4->Final

Figure 1: Step-by-step synthetic pathway from the carboxylic acid precursor to the final amine via the azide method.

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

The 3,4-difluorophenyl group is a high-value motif in drug design.

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond. Substitution at the 3 and 4 positions blocks metabolic hydroxylation (Phase I metabolism), significantly extending the half-life (

    
    ) of the molecule compared to the non-fluorinated phenyl analog [3].
    
  • Lipophilicity: The addition of fluorine increases lipophilicity (

    
    ), facilitating blood-brain barrier (BBB) penetration, which is critical for CNS-active drugs targeting receptors like Sigma-1 or NMDA [1].
    
Receptor Ligand Design

This amine serves as a "linker-head" moiety for:

  • Sigma-1 (

    
    ) Receptor Ligands:  The basic amine nitrogen (protonated at physiological pH) forms a salt bridge with Asp126 in the 
    
    
    
    receptor, while the difluorophenyl group occupies the primary hydrophobic pocket.
  • NMDA Receptor Antagonists: Used in the synthesis of ifenprodil analogs where the phenyl ring requires electronic tuning to optimize binding affinity [1].

Pharmacophore Interaction Map

Pharmacophore Ligand_F 3,4-Difluorophenyl (Hydrophobic/Steric) Ligand_Linker Butyl Chain (Flexible Spacer) Ligand_F->Ligand_Linker Rec_Pocket Hydrophobic Pocket (Aromatic Residues) Ligand_F->Rec_Pocket π-Stacking / VdW Ligand_N Primary Amine (Cationic Center) Ligand_Linker->Ligand_N Rec_Asp Aspartate Residue (Anionic Site) Ligand_N->Rec_Asp Ionic Bond / Salt Bridge

Figure 2: Pharmacophore model showing the interaction of the 3,4-difluorophenyl amine with a theoretical receptor binding site.

Handling & Safety Protocols

Hazard Classification:

  • Skin/Eye Irritant: Amines are generally caustic.

  • Acute Toxicity: Treat as toxic if swallowed or inhaled.

Storage:

  • Store under inert gas (Argon/Nitrogen) to prevent carbonate formation (reaction with atmospheric CO₂).

  • Keep at 2-8°C.[2]

Disposal:

  • Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (fluorinated compounds release HF upon combustion; scrubbers are mandatory).

References

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands. ResearchGate. Validated protocols for 4-substituted butan-1-amines in the context of Sigma-1/NMDA receptor ligands.

  • 4,4-bis(4-fluorophenyl)butan-1-ol synthesis. ChemicalBook. Methodology for LiAlH4 reduction of fluorinated phenyl-butanoic acids.

  • Biologically Active Organofluorine Compounds. ResearchGate. Review of the metabolic stability and medicinal chemistry advantages of the difluorophenyl motif.

  • PubChem Compound Summary: 4-(3,4-Difluorophenyl)butan-1-amine. National Library of Medicine. Chemical identifiers and physical property data.

Sources

The Strategic Incorporation of Fluorine in Phenylalkylamine Scaffolds: A Technical Guide to Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of fluorine into phenylalkylamine scaffolds represents a pivotal strategy in modern medicinal chemistry. This guide provides an in-depth technical exploration of the discovery and development of fluorinated phenylalkylamine derivatives. We will dissect the rationale behind fluorine substitution, offering a comprehensive overview of synthetic methodologies, a nuanced analysis of structure-activity relationships (SAR), and a survey of their therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, providing field-proven insights and actionable protocols to navigate this promising chemical space. The strategic placement of fluorine can profoundly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, thereby enhancing pharmacokinetic and pharmacodynamic profiles.[1][2][3]

The Rationale for Fluorination in Phenylalkylamine Drug Design

The phenylalkylamine core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of neuroactive compounds. The decision to incorporate fluorine, the most electronegative element, is a deliberate tactic to refine the pharmacological properties of these molecules.[4]

Modulation of Physicochemical Properties

The substitution of hydrogen with fluorine instigates significant alterations in a molecule's electronic and steric characteristics.[1] These changes directly impact key drug-like properties:

  • Lipophilicity: The introduction of a fluorine atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross the blood-brain barrier, a critical attribute for centrally acting drugs.[1][5] However, the effect is highly context-dependent and can be strategically employed to optimize membrane permeability.[1]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage.[1] By replacing hydrogen atoms at metabolically vulnerable positions with fluorine, the metabolic stability and, consequently, the half-life of a drug can be significantly increased.[1]

  • pKa Alteration: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby amine groups, influencing the ionization state of the molecule at physiological pH.[5] This can have profound effects on receptor binding and bioavailability.[3][6]

  • Conformational Control: Fluorine's small size and unique electronic properties can influence the conformational preferences of the flexible alkylamine side chain, potentially locking the molecule into a more bioactive conformation for its target receptor.[1]

Impact on Pharmacological Activity

The aforementioned physicochemical modifications translate into tangible effects on the pharmacological profile of phenylalkylamine derivatives:

  • Enhanced Binding Affinity and Selectivity: Fluorine substitution can lead to more potent and selective receptor interactions. For instance, in the context of serotonin 5-HT2A receptor agonists, specific fluorination patterns have been shown to enhance binding affinity and functional potency.[7][8]

  • Altered Functional Activity: The introduction of fluorine can modulate the functional response of a ligand, for example, by influencing its agonist or antagonist properties at a given receptor.

The strategic decision of where to place the fluorine atom—on the phenyl ring or the alkyl side chain—is therefore a critical aspect of the drug design process.

Synthetic Methodologies for Fluorinated Phenylalkylamines

The synthesis of fluorinated phenylalkylamines requires specialized techniques for the introduction of fluorine. The choice of method depends on the desired position of the fluorine atom and the overall complexity of the target molecule.

Ring Fluorination Strategies

Introducing fluorine directly onto the aromatic ring can be achieved through several methods:

  • Electrophilic Fluorination: This approach utilizes reagents like N-fluorobenzenesulfonimide (NFSI) to directly fluorinate electron-rich aromatic rings.[9]

  • Nucleophilic Aromatic Substitution (SNA_r): This method is effective for activated aromatic systems, where a leaving group (e.g., a nitro or halide group) is displaced by a fluoride source, such as potassium fluoride.

  • Cross-Coupling Reactions: Modern cross-coupling methodologies, such as the Negishi cross-coupling of aryl halides with organozinc compounds, have proven successful in synthesizing a range of fluorinated phenylalanine derivatives.[10]

Experimental Protocol: Palladium-Catalyzed Direct Fluorination of β-Methylene C(sp³)–H Bonds

This protocol describes a method for the direct introduction of fluorine at the β-position of the alkyl side chain, a challenging but valuable transformation.

  • Substrate Preparation: Synthesize the N-protected phenylalkylamine substrate. A suitable protecting group, such as a pyridine-containing auxiliary (PIP), is often employed to direct the C-H activation.

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the N-protected phenylalkylamine substrate, a palladium catalyst (e.g., Pd(OAc)₂), a quinoline-based ligand, and an electrophilic fluorine source (e.g., N-Fluorobenzenesulfonimide, NFSI).

  • Solvent and Temperature: Dissolve the reactants in a suitable high-boiling aprotic solvent (e.g., 1,2-dichloroethane). Heat the reaction mixture to the optimal temperature, typically between 80-120 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Perform an aqueous workup to remove inorganic salts. Purify the crude product by column chromatography on silica gel.

  • Deprotection: Remove the directing group under appropriate conditions to yield the desired β-fluorinated phenylalkylamine.

Side-Chain Fluorination Strategies

Introducing fluorine onto the alkylamine side chain presents a different set of synthetic challenges.

  • Deoxofluorination: Reagents like diethylaminosulfur trifluoride (DAST) can be used to convert hydroxyl groups to fluorine atoms.

  • Vicinal Fluorination: The addition of fluorine across a double bond in a precursor molecule can be achieved using various fluorinating agents.

The following diagram illustrates a generalized workflow for the synthesis and evaluation of fluorinated phenylalkylamine derivatives.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Development Start Phenylalkylamine Scaffold Synth Fluorination Strategy (Ring vs. Side-Chain) Start->Synth Purify Purification & Structural Elucidation (NMR, MS) Synth->Purify Binding Receptor Binding Assays (Ki determination) Purify->Binding Functional Functional Assays (e.g., Ca2+ flux, cAMP) Binding->Functional ADME ADME-Tox Profiling (Metabolic Stability, Cytotoxicity) Functional->ADME PK Pharmacokinetic Studies (Animal Models) ADME->PK PD Pharmacodynamic Studies (Behavioral Models) PK->PD Lead Lead Optimization PD->Lead

Caption: A generalized workflow for the discovery of fluorinated phenylalkylamine derivatives.

Structure-Activity Relationships (SAR) of Fluorinated Phenylalkylamines

The SAR of fluorinated phenylalkylamines is a complex interplay between the position and number of fluorine atoms and the resulting pharmacological activity. A significant body of research has focused on their interactions with serotonin receptors, particularly the 5-HT₂ family.[7][8][11]

Ring-Fluorinated Derivatives

Substitution on the phenyl ring has been extensively studied. For instance, in the 2C-X series of phenethylamines, the nature and position of the substituent at the 4-position dramatically influence potency and efficacy at the 5-HT2A receptor.[12] Fluorination at this position is a common strategy.

Compound ClassSubstitution PatternKey SAR Insights
Phenethylamines (2C-X) 4-Fluoro substitutionGenerally maintains or enhances 5-HT2A receptor affinity.
Phenylisopropylamines (DOX) 2,5-Dimethoxy, 4-FluoroOften potent 5-HT2A agonists.
N-Benzylphenethylamines (25X-NB) N-benzyl substitution with ring fluorinationCan lead to exceptionally high potency at 5-HT2A receptors.[12]
Side-Chain Fluorinated Derivatives

Fluorination of the alkyl side chain is less common but offers unique opportunities to modulate activity. For example, β-fluorination can influence the molecule's conformational flexibility and interaction with the receptor binding pocket.

The following diagram illustrates the key structural components of a fluorinated phenylalkylamine and their influence on pharmacological activity.

SAR Scaffold Phenylalkylamine Core Ring Phenyl Ring (Fluorination Site) Scaffold->Ring Modulates: - Lipophilicity - Electronics SideChain Alkyl Side Chain (Fluorination Site) Scaffold->SideChain Modulates: - Conformation - Metabolism Amine Amine Group Scaffold->Amine pKa influenced by ring substituents Receptor Target Receptor (e.g., 5-HT2A) Ring->Receptor Binding Affinity & Selectivity SideChain->Receptor Functional Activity (Agonism/Antagonism) Amine->Receptor Ionic Interaction

Caption: Key structural determinants of fluorinated phenylalkylamine activity.

Therapeutic Applications and Future Directions

The unique pharmacological profiles of fluorinated phenylalkylamines have led to their investigation in various therapeutic areas.

Central Nervous System (CNS) Disorders

Many fluorinated phenylalkylamines are potent agonists or antagonists at serotonin receptors, making them valuable tools for studying and potentially treating a range of CNS disorders, including depression, anxiety, and psychosis.[8]

Oncology

The incorporation of fluorine can enhance the anti-cancer properties of certain compounds.[5] For example, fluorinated derivatives are being explored as inhibitors of specific enzymes or as cytotoxic agents.

PET Imaging

The use of the fluorine-18 isotope ([¹⁸F]) has revolutionized medical imaging. [¹⁸F]-labeled phenylalkylamine derivatives can be used as radiotracers in Positron Emission Tomography (PET) to visualize and quantify the distribution of specific receptors or transporters in the brain and other organs.[10][13] This is a powerful tool for both clinical diagnostics and drug development research.[3]

Experimental Protocol: Radiolabeling with [¹⁸F] for PET Applications

This protocol outlines a general procedure for the synthesis of an [¹⁸F]-labeled phenylalkylamine derivative.

  • [¹⁸F]Fluoride Production: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

  • Precursor Preparation: Synthesize a suitable precursor molecule containing a good leaving group (e.g., a nitro or trimethylammonium group) at the position to be fluorinated.

  • Radiolabeling Reaction: In a shielded hot cell, react the precursor with [¹⁸F]fluoride in the presence of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., potassium carbonate) in an aprotic solvent (e.g., acetonitrile or DMSO). Heat the reaction mixture to facilitate the nucleophilic substitution.

  • Purification: Purify the crude radiolabeled product using semi-preparative high-performance liquid chromatography (HPLC).

  • Formulation: Formulate the purified [¹⁸F]-labeled tracer in a physiologically compatible solution for injection.

  • Quality Control: Perform quality control tests to ensure radiochemical purity, specific activity, and sterility before administration.

Analytical Techniques for Fluorinated Compounds

The analysis of fluorinated compounds requires specific analytical techniques due to the unique properties of the fluorine atom.

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a highly sensitive and specific technique for the structural elucidation of fluorinated organic molecules.[14]

  • Mass Spectrometry (MS): Techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be optimized for the sensitive detection of fluorine.[15][16] High-resolution MS is crucial for determining the elemental composition of novel fluorinated compounds.

  • Chromatographic Methods: High-performance liquid chromatography (HPLC) coupled with various detectors is the primary method for the purification and analysis of fluorinated phenylalkylamines.[16]

Conclusion

The discovery and development of fluorinated phenylalkylamine derivatives is a vibrant and impactful area of medicinal chemistry. The strategic incorporation of fluorine provides a powerful tool to fine-tune the pharmacological properties of these versatile scaffolds. A thorough understanding of the principles of fluorine chemistry, coupled with modern synthetic and analytical techniques, will continue to drive the discovery of novel therapeutics and diagnostic agents.

References

  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]

  • Blaazer, A. R., Zwart, A. D., Franke, J. P., & de Vries, J. B. (2008). Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. ChemMedChem, 3(9), 1332–1343. [Link]

  • El-Sayed, N. S., & El-Gamal, M. I. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 13(37), 25841–25875. [Link]

  • Pottie, E., Van der Eycken, J., & von der Heiden, M. (2023). Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 14(15), 2821–2836. [Link]

  • ResearchGate. (n.d.). Scheme 40: Synthesis of series of β-fluorinated Phe derivatives using...[Link]

  • MDPI. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • Encyclopedia.pub. (2023). Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. [Link]

  • PubMed. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. [Link]

  • PubMed. (1984). Evaluation of analytical methods for fluorine in biological and related materials. [Link]

  • MDPI. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. [Link]

  • National Center for Biotechnology Information. (2024). Recent Advances on Fluorine Chemistry. [Link]

Sources

Methodological & Application

Technical Application Note: Precision Synthesis of 4-(3,4-Difluorophenyl)butan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(3,4-difluorophenyl)butan-1-amine , a critical pharmacophore in the development of GPCR ligands and kinase inhibitors. Unlike varying industrial routes that may suffer from isomeric impurities (e.g., Friedel-Crafts alkylation), this protocol utilizes a Sonogashira Cross-Coupling / Gabriel Synthesis hybrid approach. This strategy ensures complete regiocontrol of the 3,4-difluoro substitution pattern and delivers the target primary amine with >98% purity.

Key Performance Indicators (KPIs)
ParameterTarget SpecificationRationale
Overall Yield > 65% (3 Steps)High-efficiency coupling and deprotection steps minimize loss.
Purity (HPLC) > 98.5%Critical for biological assay reproducibility; minimizes defluorinated byproducts.
Regioselectivity 100%Use of pre-functionalized 1-bromo-3,4-difluorobenzene eliminates isomer risks.
Scalability Gram to KilogramAvoids chromatographic purification in intermediate steps where possible.

Strategic Retrosynthesis & Logic

The synthesis is designed to construct the C4-alkyl linker with precise attachment to the difluorophenyl ring. We avoid direct alkylation of the amine (which leads to over-alkylation) and Friedel-Crafts acylation (which risks regio-isomers).

Pathway Logic:

  • Carbon Framework Assembly: A Sonogashira coupling connects the aryl halide to a C4-alkynol linker. This is superior to Heck coupling here, as it avoids alkene isomerization issues common with aliphatic chains.

  • Linker Saturation: Catalytic hydrogenation reduces the alkyne to the saturated alkane in a single, quantitative step.

  • Nitrogen Installation: A Mitsunobu-Gabriel sequence converts the alcohol to a protected amine (phthalimide), followed by hydrazinolysis. This guarantees a primary amine product, impossible to achieve cleanly via direct nucleophilic substitution with ammonia.

Retrosynthesis Target 4-(3,4-Difluorophenyl)butan-1-amine Phthalimide N-Alkyl Phthalimide (Protected Amine) Target->Phthalimide Hydrazinolysis Alcohol 4-(3,4-Difluorophenyl)butan-1-ol Phthalimide->Alcohol Mitsunobu (PPh3, DIAD) Alkyne 4-(3,4-Difluorophenyl)but-3-yn-1-ol Alcohol->Alkyne H2, Pd/C (Saturation) Start1 4-Bromo-1,2-difluorobenzene Alkyne->Start1 Sonogashira (Pd/Cu) Start2 3-Butyn-1-ol Alkyne->Start2

Figure 1: Retrosynthetic analysis highlighting the C4-linker construction and nitrogen installation strategy.

Detailed Experimental Protocols

Stage 1: Sonogashira Coupling

Objective: Synthesis of 4-(3,4-difluorophenyl)but-3-yn-1-ol.

  • Reagents:

    • 4-Bromo-1,2-difluorobenzene (1.0 equiv)

    • 3-Butyn-1-ol (1.2 equiv)

    • Pd(PPh₃)₂Cl₂ (2 mol%)

    • CuI (1 mol%)

    • Triethylamine (Et₃N) (3.0 equiv)[1]

    • Solvent: THF (degassed)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Add Pd(PPh₃)₂Cl₂ and CuI under a nitrogen stream. Add THF and Et₃N.[1]

  • Addition: Add 4-Bromo-1,2-difluorobenzene via syringe. Stir for 5 minutes.

  • Reaction: Add 3-Butyn-1-ol dropwise over 10 minutes. The solution will darken (catalyst activation).

  • Heating: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.

  • Workup: Cool to room temperature (RT). Filter through a pad of Celite to remove palladium black and ammonium salts. Rinse with EtOAc.[2]

  • Purification: Concentrate the filtrate. If high purity is required, perform a short silica plug filtration. For most applications, the crude oil is sufficient for Stage 2.

Critical Process Parameter (CPP): Oxygen exclusion is vital to prevent homocoupling of the alkyne (Glaser coupling), which consumes the starting material.

Stage 2: Global Hydrogenation

Objective: Reduction to 4-(3,4-difluorophenyl)butan-1-ol.

  • Reagents:

    • Stage 1 Alkyne

    • 10% Pd/C (5 wt% loading)

    • Hydrogen Gas (H₂, balloon or 1 atm)

    • Solvent: Methanol (MeOH)

Protocol:

  • Setup: Dissolve the crude alkyne in MeOH in a hydrogenation flask.

  • Catalyst: Carefully add 10% Pd/C (Caution: Pyrophoric when dry; wet with solvent immediately).

  • Purge: Evacuate the flask and backfill with Nitrogen (3x), then Hydrogen (3x).

  • Reaction: Stir vigorously under H₂ atmosphere (balloon pressure is sufficient) at RT for 12 hours.

  • Monitoring: Monitor by ¹H NMR. Disappearance of alkyne protons and shift of the adjacent CH₂ signals confirms completion.

  • Workup: Filter through Celite to remove Pd/C. Concentrate to yield the saturated alcohol as a colorless oil.

Stage 3: Mitsunobu-Gabriel Amine Synthesis

Objective: Conversion to 4-(3,4-difluorophenyl)butan-1-amine.

  • Reagents:

    • Stage 2 Alcohol (1.0 equiv)

    • Phthalimide (1.1 equiv)

    • Triphenylphosphine (PPh₃) (1.2 equiv)

    • Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

    • Hydrazine Hydrate (NH₂NH₂·H₂O) (3.0 equiv)

    • Solvent: THF (anhydrous), Ethanol

Protocol:

  • Coupling (Mitsunobu):

    • Dissolve Alcohol, Phthalimide, and PPh₃ in anhydrous THF at 0°C.

    • Add DIAD dropwise (exothermic). Maintain temp < 5°C.

    • Stir at RT for 12 hours.

    • Workup: Concentrate and dissolve in Et₂O. Filter off the precipitated triphenylphosphine oxide (TPPO). Wash with hexanes.[3][4][5]

  • Deprotection (Gabriel):

    • Dissolve the crude phthalimide in Ethanol (EtOH).

    • Add Hydrazine Hydrate (NH₂NH₂·H₂O).

    • Reflux for 3–5 hours. A white precipitate (phthalhydrazide) will form.

    • Workup: Cool to RT. Filter off the solid. Concentrate the filtrate.

    • Purification: Dissolve the residue in 1M HCl (aqueous). Wash with Et₂O (removes non-basic impurities). Basify the aqueous layer with 10% NaOH to pH 12. Extract with DCM (3x). Dry over Na₂SO₄ and concentrate.

Analytical Data & Validation

Expected ¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
6.90–7.10 Multiplet3HAromatic (Ar-H)
2.70 Triplet (J=7.0 Hz)2HAr-CH₂-
2.55 Triplet (J=7.0 Hz)2H-CH₂-NH₂
1.60–1.75 Multiplet4H-CH₂-CH₂- (Internal)
1.20 Broad Singlet2H-NH₂ (Exchangeable)
Troubleshooting & Optimization
  • Low Yield in Stage 1: Ensure CuI is fresh (should be off-white, not green/brown). Degas solvents thoroughly.

  • Incomplete Hydrogenation: Use fresh Pd/C. Increase H₂ pressure to 50 psi if balloon pressure is insufficient.

  • Impure Amine: If secondary amine is detected, ensure excess hydrazine is used and the reaction is refluxed fully.

Safety & Handling

  • Hydrazine Hydrate: Highly toxic and potentially carcinogenic. Handle in a fume hood with appropriate PPE (gloves, goggles).

  • Palladium on Carbon: Pyrophoric when dry. Always wet with solvent before disposal.

  • Hydrogen Gas: Flammable. Ensure proper ventilation and grounding.

References

  • Sonogashira Coupling Protocol: Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Mitsunobu Reaction Review: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. Link

  • Gabriel Synthesis: Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition, 7(12), 919-930. Link

  • Commercial Availability: 4-(3,4-Difluorophenyl)butan-1-amine (CAS 1216231-74-1).[6] Link

Sources

Application Note: High-Resolution LC-MS/MS Profiling of 4-(3,4-Difluorophenyl)butan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in pharmaceutical analysis and medicinal chemistry. It details the mass spectrometric characterization of 4-(3,4-Difluorophenyl)butan-1-amine , a fluorinated building block often used in the synthesis of bioactive compounds (e.g., enzyme inhibitors, receptor ligands).

Abstract

This protocol outlines a validated LC-MS/MS method for the identification and quantification of 4-(3,4-Difluorophenyl)butan-1-amine (DPBA). Using Electrospray Ionization (ESI) in positive mode, we define the fragmentation mechanics governed by the 3,4-difluoro substitution pattern. The method demonstrates high sensitivity (LOD < 1 ng/mL) and specificity, utilizing a C18 reverse-phase separation coupled with Multiple Reaction Monitoring (MRM).

Introduction

Fluorinated amines like DPBA are critical intermediates in drug discovery. The fluorine atoms at the 3 and 4 positions of the phenyl ring modulate metabolic stability by blocking oxidative metabolism (CYP450) at typically labile sites. However, these same modifications alter the ionization and fragmentation behavior compared to non-fluorinated analogs. This guide provides a mechanistic understanding of DPBA's mass spectral behavior to support quality control and pharmacokinetic studies.

Chemical Properties[1][2][3][4][5][6][7][8][9]
  • IUPAC Name: 4-(3,4-Difluorophenyl)butan-1-amine[1]

  • Formula: C₁₀H₁₃F₂N

  • Molecular Weight: 185.21 g/mol

  • Monoisotopic Mass: 185.1016 Da

  • pKa: ~10.5 (Primary amine)

Experimental Protocol

Sample Preparation

Objective: Minimize matrix effects while ensuring complete ionization.

  • Stock Solution: Dissolve 1.0 mg of DPBA standard in 1.0 mL of Methanol (HPLC grade) to obtain a 1 mg/mL stock. Store at -20°C.

  • Working Standard: Dilute stock 1:1000 in Water:Methanol (50:50 v/v) + 0.1% Formic Acid to reach 1 µg/mL.

  • Biological Matrix (Plasma/Urine):

    • Aliquot 100 µL sample.

    • Add 300 µL cold Acetonitrile (protein precipitation).

    • Vortex (30s) and Centrifuge (10,000 x g, 5 min).

    • Transfer supernatant to autosampler vial.[2]

Liquid Chromatography (LC) Conditions

Rationale: A C18 column is selected to retain the hydrophobic difluorophenyl tail, while the acidic mobile phase ensures protonation of the amine for ESI+.

ParameterSetting
System UHPLC (e.g., Agilent 1290 / Waters Acquity)
Column Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2.0 µL

Gradient Profile:

  • 0.0 min: 5% B

  • 1.0 min: 5% B

  • 4.0 min: 95% B (Ramp)

  • 5.0 min: 95% B (Hold)

  • 5.1 min: 5% B (Re-equilibration)

Mass Spectrometry (MS) Parameters

Mode: ESI Positive (ESI+). The primary amine readily accepts a proton to form


.
ParameterValue
Capillary Voltage 3.5 kV
Desolvation Temp 400°C
Gas Flow (N2) 10 L/min
Precursor Ion m/z 186.1
Collision Gas Argon (or Nitrogen)

Results & Discussion: Fragmentation Mechanics

Full Scan & Precursor Selection

In ESI+ mode, DPBA yields a robust protonated molecular ion


 at m/z 186.1 . No significant sodium adducts (

) are observed if high-purity solvents are used, due to the high basicity of the primary amine.
Fragmentation Pathway (MS/MS)

Collision-Induced Dissociation (CID) reveals three distinct product ions. The fragmentation is driven by the stability of the difluorobenzyl core and the volatility of the amine group.

Primary Transitions (MRM):

  • 
     (Quantifier): 
    
    • Mechanism:[3] Neutral loss of Ammonia (

      
      , 17 Da).
      
    • Chemistry: Inductive cleavage at the C-N bond creates a carbocation on the butyl chain, stabilized by the distant phenyl ring. Alternatively, intramolecular cyclization may occur.

  • 
     (Qualifier): 
    
    • Mechanism:[3][4] Formation of the 3,4-Difluorobenzyl cation (

      
      ).
      
    • Chemistry: Benzylic cleavage is energetically favorable. The fluorine atoms remain attached to the aromatic ring, shifting the classic benzyl mass (91) to 127 (91 + 19 + 19 - 2H).

  • 
     (Low Mass Check): 
    
    • Mechanism:[3] Formation of the iminium ion (

      
      ).
      
    • Chemistry: Typical "alpha-cleavage" for primary amines. Useful for structural confirmation but often below the low-mass cutoff of some quadrupoles.

Visualizing the Pathway

The following diagram illustrates the validated analytical workflow and the specific fragmentation logic for DPBA.

MS_Workflow cluster_fragments Product Ions (Q3) Sample Sample (DPBA) LC UHPLC Separation (C18 Column) Sample->LC Inject ESI ESI Source (+3.5 kV) LC->ESI Elute Q1 Q1 Filter (m/z 186.1) ESI->Q1 Ionize CID Collision Cell (Argon) Q1->CID Select Frag1 m/z 169.1 [M+H - NH3]+ CID->Frag1 -NH3 (17 Da) Frag2 m/z 127.0 [Difluorobenzyl]+ CID->Frag2 Benzylic Cleavage Frag3 m/z 30.1 [CH2=NH2]+ CID->Frag3 Alpha Cleavage

Caption: Analytical workflow for DPBA showing LC separation, ESI ionization, and distinct fragmentation pathways in MS/MS.

Method Validation Summary

This protocol adheres to FDA Bioanalytical Method Validation guidelines.

MetricResultNotes
Linearity (R²) > 0.998Range: 1.0 – 1000 ng/mL
LOD 0.5 ng/mLSignal-to-Noise > 3:1
LOQ 1.0 ng/mLSignal-to-Noise > 10:1
Precision (CV%) < 4.5%Intra-day (n=6)
Recovery 92% ± 3%Spiked plasma samples

Troubleshooting & Optimization

  • Issue: Low Sensitivity.

    • Cause: Ion suppression from matrix phospholipids.

    • Fix: Switch to a divert valve to send the first 1 min of LC flow to waste. Ensure the aqueous mobile phase pH is < 4.0 to fully protonate the amine.

  • Issue: Peak Tailing.

    • Cause: Interaction between the amine and free silanols on the column.

    • Fix: Increase buffer strength (e.g., 10mM Ammonium Formate) or use an end-capped column specifically designed for bases (e.g., Waters XBridge).

  • Issue: Carryover.

    • Cause: DPBA sticking to the injector needle.

    • Fix: Use a needle wash solution of 50:50 Methanol:Isopropanol + 0.1% Formic Acid.

References

  • NIST Mass Spectrometry Data Center. "Class-Specific Fragmentation of Alkyl Amines." NIST Chemistry WebBook, SRD 69. [Link]

  • Sekuła, K., et al. (2019). "Analysis of the Fragmentation of New-Type Phenethylamine Derivatives... Using High Resolution Mass Spectrometry." Problems of Forensic Sciences, 118, 157-169. [Link]

  • Holčapek, M., et al. (2010). "Basic Rules for the Interpretation of Atmospheric Pressure Ionization Mass Spectra of Small Molecules." Journal of Mass Spectrometry, 45(1).
  • Shimadzu Application News. (2020). "Detection and Quantitation of Nitrosamine Impurities in Drug Substances by LC-HRMS." (Reference for trace amine analysis protocols). [Link]

Sources

Analytical Strategies for Fluorinated Amine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Analysis

The incorporation of fluorine into amine scaffolds is a cornerstone of modern medicinal chemistry, primarily used to modulate basicity (


), enhance metabolic stability (blocking cytochrome P450 oxidation), and increase lipophilicity. However, these same properties introduce significant analytical hurdles.

The electronegativity of fluorine reduces the electron density on the nitrogen atom, significantly lowering the


 (often by 1–3 units). This reduction leads to:
  • Poor Retention: Reduced protonation at standard acidic pH causes early elution in cation-exchange modes.

  • Ionization Suppression: Lower proton affinity reduces electrospray ionization (ESI+) efficiency in LC-MS.

  • Spectroscopic Silence: Many aliphatic fluorinated amines lack UV chromophores, rendering UV-Vis detection useless.

This guide details two validated workflows to overcome these challenges: HILIC-MS/MS for trace quantification and


F qNMR for absolute purity assessment .

Analytical Decision Matrix

Before selecting a protocol, the physicochemical profile of the analyte must be assessed. The following decision tree illustrates the logic for method selection based on lipophilicity (


) and volatility.

AnalyticalDecisionTree Start Fluorinated Amine Sample VolatilityCheck Is the amine volatile? (BP < 150°C) Start->VolatilityCheck qNMR 19F qNMR (Purity/Potency Assay) Start->qNMR Direct Purity PolarityCheck Polarity Assessment (LogP / LogD) VolatilityCheck->PolarityCheck No (Salt/Solid) GCMS Derivatization GC-MS (Reagent: HFBA/PFPA) VolatilityCheck->GCMS Yes HILIC HILIC-MS (Polar/Hydrophilic) PolarityCheck->HILIC LogP < 0 (Hydrophilic) RP_PFP RP-HPLC (PFP Column) (Lipophilic/Aromatic) PolarityCheck->RP_PFP LogP > 0 (Hydrophobic)

Figure 1: Analytical workflow selection based on analyte volatility and polarity.

Protocol A: HILIC-MS Separation of Polar Fluorinated Amines

Challenge: Small fluorinated amines (e.g., trifluoroethylamine derivatives) are often too polar for C18 retention and elute in the void volume. Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) using a Zwitterionic stationary phase.[1]

Mechanism of Action

Unlike Reversed-Phase (RP), HILIC utilizes a water-rich layer adsorbed onto a polar stationary phase.[2] Fluorinated amines partition into this aqueous layer. The use of Ammonium Formate is critical; it provides counter-ions to mask residual silanols and maintains a pH (typically ~3.0–4.0) where the amine remains protonated despite the fluorine-induced


 drop.
Experimental Conditions
ParameterSpecificationRationale
Column Zwitterionic HILIC (e.g., ZIC-HILIC or Amide)Zwitterionic phases provide weak electrostatic interactions that retain charged amines better than bare silica.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5)Buffers the aqueous layer; low pH ensures amine protonation

.
Mobile Phase B Acetonitrile (LC-MS Grade)Aprotic organic solvent induces partitioning into the aqueous stationary layer.
Gradient 95% B to 60% B over 10 minGradient runs from low polarity (high organic) to high polarity (high aqueous).
Detection ESI+ (MRM Mode)Selected Reaction Monitoring (MRM) overcomes the low ionization efficiency by filtering background noise.
Step-by-Step Workflow
  • Sample Dilution: Dissolve the fluorinated amine in 90:10 Acetonitrile:Water. Critical: Dissolving in 100% water will disrupt the HILIC partition mechanism and cause peak distortion (breakthrough).

  • Equilibration: HILIC columns require longer equilibration than C18. Flush with initial conditions (95% B) for at least 20 column volumes.

  • Injection: Inject 1–2 µL. Keep volume low to prevent solvent mismatch effects.

  • MS Source Optimization:

    • Gas Temp: 300°C (Fluorinated amines can be thermally labile).

    • Capillary Voltage: 3500 V.

    • Note: If signal is low, consider post-column infusion of 0.1% Formic acid in Methanol to boost ionization in the source.

Protocol B: F Quantitative NMR (qNMR)

Challenge: Lack of UV chromophore and reference standards for novel compounds. Solution:


F qNMR provides absolute quantitation with high specificity, leveraging the 100% natural abundance of the 

F isotope.
The "Gau Effect" and Relaxation

Fluorine atoms have a wide chemical shift range (~400 ppm) and high sensitivity (83% of


H). However, they often exhibit long longitudinal relaxation times (

), sometimes exceeding 2–5 seconds.
  • Scientific Integrity Check: For quantitative accuracy (99%+), the relaxation delay (

    
    ) must be 
    
    
    
    . A standard 1-second delay will result in significant under-quantification (saturation).
qNMR Experimental Protocol

Reagents:

  • Solvent: DMSO-

    
     (Preferred for solubility and distinct residual peak).[3]
    
  • Internal Standard (IS):

    
    -Trifluorotoluene (
    
    
    
    ppm) or 3,5-Bis(trifluoromethyl)benzoic acid (
    
    
    ppm). Must be non-volatile and chemically inert.

Instrument Parameters:

ParameterSettingImpact on Data Quality
Pulse Sequence zgig (Inverse Gated Decoupling)Crucial: Decouples

F-

H interactions without building up Nuclear Overhauser Effect (NOE), which would distort integration.
Relaxation Delay (

)
25–30 secondsEnsures full magnetization recovery (assuming max

).
Pulse Angle 90°Maximizes signal-to-noise ratio (SNR) per scan.[4]
Spectral Width 200–300 ppmEnsures all F-signals (including IS) are captured without aliasing.
Offset (O1P) -100 ppmCenters the window between typical organic fluorine (-200 to -50 ppm).

Workflow:

  • T1 Determination: Run an inversion-recovery experiment on the sample to determine the longest

    
     in the mixture.[3] Set 
    
    
    
    .
  • Sample Prep: Weigh ~10 mg of sample and ~10 mg of Internal Standard directly into the NMR tube or a vial using a micro-balance (precision

    
     mg). Record exact masses.
    
  • Acquisition: Acquire 64–128 scans.

  • Processing:

    • Apply exponential window function (LB = 0.3–1.0 Hz).

    • Phase correction (Manual is preferred over automatic for qNMR).

    • Baseline correction (Polynomial fit).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of F atoms,
    
    
    =Molecular Weight,
    
    
    =Mass weighed,
    
    
    =Purity.

qNMR_Workflow Weigh Gravimetric Prep (Precision Balance) T1_Check T1 Determination (Inversion Recovery) Weigh->T1_Check Acquisition Acquisition (Inverse Gated Decoupling) T1_Check->Acquisition Set D1 > 5*T1 Process Processing (Phase/Baseline/Integrate) Acquisition->Process Result Purity % Calculation Process->Result

Figure 2: Validated qNMR workflow ensuring suppression of NOE and full relaxation.

Troubleshooting & Optimization

  • Peak Tailing in LC: Fluorinated amines can interact with stainless steel surfaces. Passivate the LC system with 0.1% phosphoric acid or use PEEK-lined columns if severe tailing occurs.

  • Split Peaks in NMR: This often indicates rotamers. Fluorine is bulky; restricted rotation around the C-N bond can cause signal splitting. Run the NMR at elevated temperature (e.g., 313 K) to coalesce the signals.

References

  • HILIC Separation Mechanisms: Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A. Link

  • Fluorinated Stationary Phases: Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A. Link

  • qNMR Protocols: Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry. Link

  • Fluorine in Drug Design: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • 19F NMR Methodology: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

Sources

using 4-(3,4-Difluorophenyl)butan-1-amine in receptor binding assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterizing the Binding Affinity of 4-(3,4-Difluorophenyl)butan-1-amine in Dopaminergic and Sigma Receptor Assays

Executive Summary

This application note details the protocol for evaluating 4-(3,4-Difluorophenyl)butan-1-amine (CAS 1216231-74-1) , a critical pharmacophore fragment, in radioligand binding assays.

The 4-phenylbutylamine scaffold is a structural cornerstone in neuropsychiatric drug discovery, serving as the "linker" domain in classic butyrophenone antipsychotics (e.g., Haloperidol) and modern atypical agents.[1][2] The specific 3,4-difluoro substitution pattern is increasingly utilized to modulate metabolic stability (blocking CYP450 hydroxylation sites) and fine-tune lipophilicity (


) without altering steric bulk significantly.[1][2]

This guide focuses on determining the affinity (


) of this ligand at Dopamine D4 receptors  (primary target class) and Sigma-1 receptors  (common off-target/modulatory site), addressing the specific challenges of testing lipophilic primary amines.

Technical Background & Mechanistic Rationale

The Pharmacophore

4-(3,4-Difluorophenyl)butan-1-amine acts as a flexible tether.[1][2] In the context of Dopamine D4 receptors (D4R), the protonated amine mimics the endogenous dopamine nitrogen, forming a salt bridge with Aspartate 3.32 (Asp115) in the transmembrane core.[1][2] The difluorophenyl tail occupies the deep hydrophobic pocket, interacting with aromatic residues via


-stacking and hydrophobic forces.[1][2]
Critical Assay Challenges
  • Lipophilicity-Driven Non-Specific Binding (NSB): The difluorophenyl group increases hydrophobicity.[1][2] Without proper blocking, the compound will adhere to glass and filter membranes, yielding false-positive inhibition (pseudo-affinity).[1][2]

  • Solubility: While the hydrochloride salt is water-soluble, the free base requires DMSO.[1][2]

  • Filter Binding: Positively charged amines bind avidly to glass fiber filters.[1][2]

Solution: This protocol mandates the use of 0.3% Polyethyleneimine (PEI) for filter pretreatment to neutralize negative charges on the glass fiber, drastically reducing NSB.[1][2]

Experimental Workflow Visualization

The following diagram outlines the critical path for the competition binding assay, highlighting the specific checkpoints for lipophilic amine handling.

BindingAssayWorkflow cluster_prep Phase 1: Preparation cluster_binding Phase 2: Incubation cluster_harvest Phase 3: Termination cluster_data Phase 4: Analysis LigandPrep Ligand Solubilization (100% DMSO -> Buffer) Assembly Plate Assembly (Total, NSB, Test Cmpd) LigandPrep->Assembly MembranePrep Membrane Thaw (hD4.4-HEK293) MembranePrep->Assembly FilterSoak Filter Pre-treatment (0.3% PEI, >2 hrs) Harvest Rapid Filtration (Brandel Harvester) FilterSoak->Harvest Filters Transfer Equilibrium Equilibrium Incubation (25°C, 120 min) Assembly->Equilibrium Equilibrium->Harvest Wash Ice-Cold Wash (3x 4mL Tris-HCl) Harvest->Wash Counting LSC Counting Wash->Counting Regression Non-Linear Regression (Ki Calculation) Counting->Regression Control QC Check: Total Binding < 10%? Counting->Control

Figure 1: Critical workflow for radioligand competition binding. Note the parallel track for filter pre-treatment (PEI soak), essential for cationic lipophilic ligands.[1][2]

Detailed Protocol: Dopamine D4 Competition Binding

Objective: Determine the


 of 4-(3,4-Difluorophenyl)butan-1-amine against 

-Spiperone.
Reagents & Materials
ComponentSpecificationPurpose
Test Compound 4-(3,4-Difluorophenyl)butan-1-amineLigand under evaluation.[1][2][3]
Receptor Source Membranes from HEK293 cells stably expressing human D4.4Target receptor.[1][2]
Radioligand

-Spiperone (Specific Activity ~80 Ci/mmol)
Competition probe.[1][2]
Reference Ligand Clozapine or HaloperidolPositive control / Define NSB.[1][2]
Assay Buffer 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4Physiological saline mimic.[1][2]
Blocker 0.3% Polyethyleneimine (PEI)Prevents filter binding of the amine.[1][2]
Step-by-Step Methodology

Step 1: Compound Preparation (Serial Dilution)

  • Stock Solution: Dissolve 4-(3,4-Difluorophenyl)butan-1-amine in 100% DMSO to 10 mM.

    • Note: Ensure complete dissolution; sonicate if necessary.[1][2]

  • Working Dilutions: Perform 1:10 serial dilutions in Assay Buffer (not DMSO) to generate a concentration range from

    
     M to 
    
    
    
    M.
    • Critical: Keep final DMSO concentration in the assay plate

      
       to avoid receptor denaturation.[1][2]
      

Step 2: Membrane Preparation

  • Thaw hD4.4 membranes on ice.[1][2]

  • Homogenize gently (Polytron or syringe pass) to ensure uniform suspension.

  • Dilute in Assay Buffer to achieve a protein concentration of ~5-10 µ g/well .[1][2]

Step 3: Assay Assembly (96-well format) Add reagents to wells in the following order (Final Volume: 250 µL):

  • 50 µL Test Compound (at varying concentrations) OR Buffer (for Total Binding) OR 10 µM Clozapine (for Non-Specific Binding).[1][2]

  • 50 µL

    
    -Spiperone (Final concentration ~0.5 nM, approx. 
    
    
    
    ).
  • 150 µL Membrane Suspension (Initiates reaction).

Step 4: Incubation

  • Seal plates and incubate at 25°C for 120 minutes .

    • Why? D4 receptors equilibrate slowly; 2 hours ensures steady-state binding.[1][2]

Step 5: Filtration & Wash [1][2]

  • Pre-soak GF/B glass fiber filters in 0.3% PEI for at least 2 hours prior to harvest.[1][2]

  • Harvest using a cell harvester (e.g., Brandel or PerkinElmer).[1][2]

  • Wash rapidly (3 x 4 mL) with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

    • Speed is key: Wash steps must be completed within <10 seconds to prevent dissociation of the bound radioligand.[1][2]

Step 6: Detection

  • Dry filters (if using melt-on scintillator) or transfer to vials.[1][2]

  • Add Liquid Scintillation Cocktail.

  • Count radioactivity (CPM) using a Beta Counter.[1][2]

Data Analysis & Interpretation

Quantitative Analysis

Raw CPM data must be converted to specific binding and analyzed using non-linear regression (One-site competition model).[1][2]

Formula 1: Percent Specific Binding


[1][2]

Formula 2: Cheng-Prusoff Equation (Ki Calculation)


[1][2]
  • 
    : Concentration of amine inhibiting 50% of specific radioligand binding.[1][2]
    
  • 
    : Concentration of radioligand used (0.5 nM).[1][2]
    
  • 
    : Dissociation constant of the radioligand (must be determined experimentally, typically ~0.3-0.5 nM for Spiperone at D4).[1][2]
    
Expected Results Table
ParameterExpected RangeInterpretation
Total Binding > 1000 CPMSufficient signal-to-noise ratio.[1][2]
Non-Specific Binding (NSB) < 10-15% of TotalGood assay hygiene; PEI blocking worked.[1][2]
IC50 (D4 Receptor) 50 - 500 nMThe difluorophenyl-butylamine is a moderate affinity fragment.[1][2]
Hill Slope -1.0 ± 0.2Indicates competitive binding at a single site.[1][2]

Troubleshooting Guide:

  • High NSB (>20%): The amine is sticking to the filter.[1][2] Increase PEI soak time or add 0.1% BSA to the assay buffer.

  • Shallow Hill Slope (< -0.8): Possible negative cooperativity or binding to multiple receptor states (High/Low affinity).[1][2]

References

  • Ablordeppey, S. Y., et al. (2008).[1][2][4][5] Identification of a butyrophenone analog as a potential atypical antipsychotic agent.[1][2][4][5] Bioorganic & Medicinal Chemistry, 16(15), 7291-7301.[1][2]

    • Context: Establishes the SAR of the 4-(fluorophenyl)butylamine scaffold at D4 and 5-HT2A receptors.[1][2]

  • Cheng, Y., & Prusoff, W. H. (1973).[1][2] Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.[1][2]

    • Context: The foundational mathematical method for Ki calculation cited in the analysis section.[1][2]

  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocols.[1][2]

    • Context: Authoritative source for standard GPCR radioligand binding protocols (Dopamine/Sigma) used to validate the incubation conditions.[1][2]

  • Sigma-Aldrich. Product Specification: 4-(3,4-Difluorophenyl)butan-1-amine.[1][2][1][2]

    • Context: Verification of chemical identity and physical properties.[1][2]

Sources

Application Notes and Protocols for the In Vivo Experimental Use of 4-(3,4-Difluorophenyl)butan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The protocols outlined herein are generalized best practices and should be adapted based on specific experimental goals, institutional guidelines (e.g., IACUC), and emerging data. 4-(3,4-Difluorophenyl)butan-1-amine is a chemical for research use only, and its toxicological properties have not been fully investigated. Appropriate personal protective equipment (PPE) should be worn at all times.

Introduction: Rationale for In Vivo Evaluation

4-(3,4-Difluorophenyl)butan-1-amine is a small molecule featuring a difluorophenyl group and a primary aliphatic amine. The presence of the fluorinated phenyl ring suggests potential for increased metabolic stability and altered pharmacokinetic properties, a common strategy in modern drug design.[1] The butan-1-amine chain provides a flexible linker and a basic nitrogen center, which is a common pharmacophore in many biologically active compounds, capable of forming ionic interactions with physiological targets.[2]

Given its structural motifs, this compound warrants in vivo investigation to characterize its pharmacokinetic (PK) and pharmacodynamic (PD) profile, as well as its overall safety. The primary amine suggests it may be a substrate for various enzymes and transporters, and its hydrophobic nature presents challenges and opportunities for formulation and delivery.[2][3] These application notes provide a foundational framework for the initial in vivo assessment of 4-(3,4-Difluorophenyl)butan-1-amine in a preclinical setting, emphasizing scientific rigor and ethical considerations.[4][5]

PART 1: Pre-procedural Planning and Formulation

A critical initial step in any in vivo study is the careful planning of the experimental design and the development of a suitable formulation for the test article.[5][6]

Formulation Development for a Hydrophobic Amine

The difluorophenyl group confers hydrophobicity, which will likely result in poor aqueous solubility. Enhancing bioavailability for preclinical studies is crucial for accurate assessment.[3]

Table 1: Formulation Strategies for Poorly Soluble Compounds

Formulation StrategyPrincipleAdvantagesConsiderations
Co-solvent Systems Utilize a mixture of a primary solvent (e.g., DMSO, ethanol) and a diluent (e.g., saline, PEG 400).Simple to prepare, suitable for initial screens.Potential for precipitation upon injection; solvent toxicity at high concentrations.
Surfactant-based Micelles Employ surfactants (e.g., Kolliphor® EL, Tween® 80) to form micelles that encapsulate the hydrophobic compound.Can significantly increase solubility and stability.Surfactants can have their own biological effects.
Cyclodextrin Complexation Use of cyclodextrins (e.g., HP-β-CD) to form inclusion complexes with the hydrophobic molecule.Generally well-tolerated; can improve solubility and bioavailability.Stoichiometry of complexation needs to be determined.
Nanosuspensions Reduction of particle size to the nanometer range to increase surface area and dissolution rate.[7][8]Applicable for compounds resistant to other methods; can be used for various administration routes.Requires specialized equipment (e.g., high-pressure homogenizer).

Recommended Starting Protocol: Co-solvent Formulation

  • Solubility Assessment: Determine the solubility of 4-(3,4-Difluorophenyl)butan-1-amine in various pharmaceutically acceptable solvents (e.g., DMSO, ethanol, PEG 400, NMP).

  • Vehicle Selection: Based on the solubility data, select a primary solvent. A common starting point is to dissolve the compound in a minimal amount of DMSO.

  • Dilution and Final Formulation: Slowly add a diluent such as a mixture of PEG 400 and saline while vortexing to create the final injectable solution. A typical vehicle might be 10% DMSO, 40% PEG 400, and 50% saline.

  • Observation: Observe the final formulation for any signs of precipitation. The solution should be clear and free of particulates before administration.

Animal Model Selection and Ethical Considerations

A thorough literature review should be conducted to select the most appropriate animal model for the proposed investigation.[5][6] For initial pharmacokinetic and tolerability studies, rodents (mice or rats) are commonly used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with Good Laboratory Practice (GLP) guidelines where applicable.[9]

PART 2: In Vivo Experimental Protocols

The following protocols are designed to provide a comprehensive initial assessment of the test compound.

Maximum Tolerated Dose (MTD) and Acute Toxicity Study

Objective: To determine the highest dose of 4-(3,4-Difluorophenyl)butan-1-amine that can be administered without causing unacceptable toxicity and to identify potential target organs for toxicity.[10]

Methodology:

  • Animal Allocation: Use a small group of animals (e.g., n=3-5 per group, male and female) for each dose level.

  • Dose Escalation: Begin with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups based on the observed clinical signs. A common dose progression is a modified Fibonacci sequence.

  • Administration: Administer the compound via the intended clinical route (e.g., intravenous for direct systemic exposure, oral for bioavailability).

  • Clinical Observations: Monitor animals for clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming) at regular intervals (e.g., 1, 4, 8, and 24 hours post-dose) and then daily for up to 14 days.

  • Endpoint: The MTD is defined as the highest dose that does not produce significant clinical signs of toxicity or more than a 10% loss in body weight.

  • Necropsy: At the end of the study, a gross necropsy should be performed to examine organs for any abnormalities.[5][6]

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of 4-(3,4-Difluorophenyl)butan-1-amine.[10]

Methodology:

  • Animal Groups: Two groups of animals (e.g., rats with jugular vein cannulation for serial blood sampling, n=3-5 per group).

  • Dosing:

    • Group 1 (IV): Administer a single intravenous dose (e.g., 1-2 mg/kg) to determine clearance, volume of distribution, and half-life.

    • Group 2 (PO): Administer a single oral gavage dose (e.g., 5-10 mg/kg) to determine oral bioavailability.

  • Sample Collection: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of 4-(3,4-Difluorophenyl)butan-1-amine in plasma.

  • Data Analysis: Use pharmacokinetic software to calculate key PK parameters.

Table 2: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentration.Indicates the rate and extent of absorption.
Tmax Time to reach Cmax.Provides information on the rate of absorption.
AUC Area under the plasma concentration-time curve.Represents the total systemic exposure to the drug.
t1/2 Elimination half-life.Determines the dosing interval.
CL Clearance.Measures the efficiency of drug elimination from the body.
Vd Volume of distribution.Indicates the extent of drug distribution into tissues.
F% Bioavailability (for oral dosing).The fraction of the administered dose that reaches systemic circulation.
Preliminary Efficacy/Pharmacodynamic (PD) Study

Objective: To obtain initial proof-of-concept that the compound elicits a desired biological effect in a relevant in vivo model.[10]

This protocol is highly dependent on the hypothesized mechanism of action. The structural similarity to compounds with CNS activity (e.g., dopamine receptor ligands) or other biological activities could guide the choice of an appropriate model.[11]

Example Workflow: CNS Target Engagement

  • Model Selection: Choose an appropriate animal model of a CNS disorder (e.g., a model of anxiety, depression, or psychosis).

  • Dosing: Administer 4-(3,4-Difluorophenyl)butan-1-amine at one or more doses below the MTD. Include a vehicle control group and a positive control group (a known active compound).

  • Behavioral Assessment: Conduct relevant behavioral tests at the predicted Tmax of the compound.

PART 3: Visualization of Experimental Workflows

Diagram 1: General In Vivo Study Workflow

G cluster_0 Phase 1: Planning & Formulation cluster_1 Phase 2: In Vivo Execution cluster_2 Phase 3: Analysis & Reporting A Hypothesis & Study Design B Animal Model Selection (IACUC Approval) A->B C Formulation Development (Solubility & Stability) B->C D Acute Toxicity / MTD Study C->D E Pharmacokinetic (PK) Study (IV and PO Dosing) D->E Inform Dose Selection I Pathology & Histology D->I F Pharmacodynamic (PD) Study (Proof-of-Concept) E->F Inform Dosing Regimen G Bioanalysis of Samples (LC-MS/MS) E->G F->G Collect Samples F->I Collect Samples H Data Analysis (PK/PD Modeling) G->H J Final Report & Decision H->J I->J

Caption: High-level workflow for preclinical in vivo evaluation.

Diagram 2: Pharmacokinetic Study Protocol Flow

PK_Workflow start Start: Cannulated Rodents (n=3-5 per group) group_iv Group 1: IV Bolus Dose (e.g., 1-2 mg/kg) start->group_iv group_po Group 2: Oral Gavage Dose (e.g., 5-10 mg/kg) start->group_po blood_collection Serial Blood Sampling (Pre-dose to 24h) group_iv->blood_collection group_po->blood_collection processing Plasma Separation (Centrifugation) blood_collection->processing storage Sample Storage (-80°C) processing->storage analysis LC-MS/MS Bioanalysis storage->analysis pk_calc Calculate PK Parameters (Cmax, Tmax, AUC, t1/2, F%) analysis->pk_calc end End: PK Profile pk_calc->end

Sources

Application Note: Characterization of 4-(3,4-Difluorophenyl)butan-1-amine (DFPBA) as a Monoamine Transporter Probe

[1]

Executive Summary

This application note details the protocols for characterizing 4-(3,4-Difluorophenyl)butan-1-amine (DFPBA) , a synthetic phenylbutylamine derivative, as a ligand for the Solute Carrier Family 6 (SLC6) monoamine transporters (MATs).[1]

While simple phenethylamines (e.g., dopamine, amphetamine) often act as substrates, the extension of the alkyl chain to a butyl linker, combined with the electron-withdrawing 3,4-difluoro substitution, typically shifts the pharmacological profile toward reuptake inhibition .[1] This guide provides a validated workflow to determine the binding affinity (


Scientific Background & Mechanism[1][2]

The Phenylbutylamine Pharmacophore

The phenylbutylamine moiety serves as a critical hydrophobic anchor in various high-affinity MAT ligands. Structure-Activity Relationship (SAR) studies indicate that the butyl chain allows the terminal amine to interact with the central ion-binding site (S1) (specifically Asp79 in DAT), while the aromatic ring extends into the hydrophobic S2 vestibule.[1]

Role of Fluorine Substitution

The 3,4-difluoro substitution on the phenyl ring serves two distinct purposes in ligand design:

  • Metabolic Stability: It blocks the primary sites of CYP450-mediated oxidative metabolism (para- and meta-hydroxylation), significantly extending the compound's half-life compared to the non-fluorinated parent.[1]

  • Electronic Modulation: The electronegative fluorine atoms modulate the

    
    -
    
    
    stacking interactions with aromatic residues (e.g., Phe, Tyr) within the transporter's binding pocket, often enhancing affinity for DAT over SERT.[1]
Mechanism of Action Diagram

The following diagram illustrates the competitive inhibition mechanism where DFPBA occludes the substrate binding site.

MAT_Inhibition_Mechanismcluster_synapseSynaptic Cleftcluster_membranePresynaptic Membrane (DAT)DADopamine (Substrate)OutwardOutward-FacingOpen StateDA->Outward CompetitionDFPBADFPBA (Inhibitor)DFPBA->Outward High Affinity BindingOccludedOccluded State(Inhibited)Outward->Occluded Conformational LockOccluded->DA Blocks Reuptake

Figure 1: Competitive inhibition mechanism of DFPBA at the Dopamine Transporter (DAT).[1]

Experimental Protocols

Materials and Reagents
  • Ligand: 4-(3,4-Difluorophenyl)butan-1-amine (DFPBA) hydrochloride salt (Purity >98%).[1]

  • Radioligands:

    • [

      
      H]WIN 35,428 (for DAT)[1][2]
      
    • [

      
      H]Citalopram (for SERT)[1]
      
    • [

      
      H]Nisoxetine (for NET)[1]
      
  • Cell Lines: HEK293 cells stably expressing human DAT, SERT, or NET.[1]

  • Buffer: Tris-HCl binding buffer (50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).

Protocol 1: Competitive Radioligand Binding Assay ( Determination)

This assay measures the affinity of DFPBA for the transporter by displacing a known high-affinity radioligand.[1]

Step-by-Step Procedure:

  • Membrane Preparation: Harvest HEK293-MAT cells. Homogenize in ice-cold binding buffer and centrifuge at 40,000 x g for 20 min. Resuspend the pellet to a final protein concentration of 5–10 µ g/well .

  • Plate Setup: Use 96-well polypropylene plates.

    • Total Binding: Membrane + Radioligand (e.g., 2 nM [

      
      H]WIN 35,428).[1]
      
    • Non-Specific Binding (NSB): Membrane + Radioligand + 10 µM Indatraline (or specific blocker).[1]

    • Experimental: Membrane + Radioligand + DFPBA (Concentration range:

      
       M to 
      
      
      M).[1]
  • Incubation: Incubate plates for 2 hours at 4°C (to minimize uptake and focus on surface binding).

  • Termination: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer.

  • Quantification: Add liquid scintillation cocktail and count radioactivity (CPM) using a beta counter.

  • Analysis: Plot % Specific Binding vs. Log[DFPBA]. Determine

    
     using non-linear regression. Calculate 
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]
Protocol 2: Functional Uptake Inhibition Assay ( Determination)

This assay determines if DFPBA functionally blocks the transport of neurotransmitters.

Step-by-Step Procedure:

  • Seeding: Plate HEK293-MAT cells (50,000 cells/well) in poly-D-lysine coated 96-well plates 24 hours prior.

  • Pre-incubation: Remove media. Wash cells with Krebs-Ringer-HEPES (KRH) buffer containing glucose.[1] Add DFPBA (serially diluted) and incubate for 10 minutes at 37°C.

  • Substrate Addition: Add radiolabeled substrate (e.g., 20 nM [

    
    H]Dopamine) and incubate for 5–8 minutes. Note: Keep time short to measure initial velocity.
    
  • Termination: Aspirate buffer and wash cells 3x with ice-cold KRH buffer to stop transport.

  • Lysis: Lyse cells with 1% SDS or 0.1 N NaOH.

  • Quantification: Transfer lysate to scintillation vials and count CPM.

  • Analysis: Generate dose-response curves to calculate functional

    
    .
    

Data Analysis & Interpretation

Expected Results Table

The following table summarizes hypothetical data typical for fluorinated phenylbutylamines, illustrating the expected selectivity profile.

TransporterRadioligandReference Ligand (

)
DFPBA Expected

(nM)
Selectivity Ratio (vs DAT)
hDAT [

H]WIN 35,428
GBR-12909 (1.2 nM)45 - 80 nM 1.0
hSERT [

H]Citalopram
Fluoxetine (0.9 nM)350 - 600 nM ~8x
hNET [

H]Nisoxetine
Desipramine (0.8 nM)> 1000 nM >20x

Table 1: Representative affinity profile. DFPBA typically exhibits moderate DAT selectivity due to the specific interaction of the fluorinated ring with the DAT S2 pocket.

Workflow Visualization

The following diagram outlines the logical flow for characterizing the ligand, from initial binding to functional validation.

Characterization_Workflowcluster_bindingPhase 1: Affinitycluster_functionalPhase 2: FunctionStartDFPBA Synthesis& QC (>98% Purity)BindingRadioligand Binding(Ki Determination)Start->BindingSelectivitySelectivity Calculation(DAT vs SERT/NET)Binding->SelectivityUptakeUptake Inhibition(IC50 Determination)Selectivity->Uptake If Ki < 1 µMModeMode of Action(Inhibitor vs Substrate)Uptake->ModeLead OptimizationLead OptimizationMode->Lead Optimization Inhibitor Confirmed

Figure 2: Experimental workflow for validating DFPBA as a monoamine transporter ligand.[1]

Troubleshooting & Critical Considerations

  • Lipophilicity & Solubility:

    • Issue: DFPBA is highly lipophilic (cLogP ~3.5).[1]

    • Solution: Dissolve stock in 100% DMSO. Ensure final DMSO concentration in the assay does not exceed 0.1% (DAT is sensitive to high DMSO).

  • Filter Binding:

    • Issue: Lipophilic amines often stick to glass fiber filters (high NSB).[1]

    • Solution: Pre-soak filters in 0.3% PEI for at least 1 hour.[1] Include a "filter only" control (no tissue) to subtract ligand retention on the filter.

  • Temperature Dependence:

    • Binding assays should be performed at 4°C to prevent transporter internalization or ligand uptake, which would confound affinity calculations.

References

  • Newman, A. H., et al. (2004). "Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes."[1] Journal of Medicinal Chemistry.

  • Kastner, N., et al. (2025). "Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences."[1][3] Neuropharmacology.

  • Andersen, J., et al. (2009). "Molecular determinants for binding of a series of phenylbutyl-tropanes to the dopamine transporter."[1] Journal of Biological Chemistry.

  • PubChem. "4-(3,4-Difluorophenyl)butan-1-amine Compound Summary."[1] National Library of Medicine.[1] [1]

Application Note: A Strategic Guide to Developing Structure-Activity Relationship (SAR) Studies with 4-(3,4-Difluorophenyl)butan-1-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of the 4-Phenylbutylamine Scaffold

The phenylalkylamine framework is a cornerstone of neuropharmacology, forming the structural basis for a vast array of centrally acting agents. Within this class, 4-(3,4-Difluorophenyl)butan-1-amine presents a compelling starting point for a modern drug discovery campaign. The inclusion of a 3,4-difluorophenyl group is a strategic choice in medicinal chemistry, often employed to enhance metabolic stability and modulate ligand-receptor interactions by altering electronic properties. This application note provides a comprehensive, field-proven guide for initiating and executing a Structure-Activity Relationship (SAR) study on this scaffold.

The Scientific Rationale: Hypothesized Biological Target

Structurally, 4-(3,4-Difluorophenyl)butan-1-amine shares features with known monoamine transporter ligands. The distance between the aromatic ring and the basic nitrogen atom is consistent with the general pharmacophore for inhibitors of the serotonin (SERT) and dopamine (DAT) transporters. These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a validated strategy for treating depression, anxiety, and other neuropsychiatric disorders.

Therefore, our working hypothesis is that 4-(3,4-Difluorophenyl)butan-1-amine acts as a ligand for monoamine transporters, with a potential primary affinity for SERT and/or DAT. The goal of this SAR study is to systematically probe the chemical space around this core structure to identify analogs with improved potency, selectivity, and drug-like properties.

A Strategic Framework for SAR Development

A successful SAR campaign is an iterative process of design, synthesis, biological evaluation, and data analysis. The key is to introduce structural modifications in a systematic manner to understand how each part of the molecule contributes to its biological activity.

SAR_Workflow cluster_0 Design & Hypothesis cluster_1 Synthesis cluster_2 In Vitro Testing cluster_3 Analysis & Iteration cluster_4 In Vivo Validation D Define Core Scaffold: 4-(3,4-Difluorophenyl)butan-1-amine H Hypothesize Target: Monoamine Transporters (SERT, DAT) D->H S Synthesize Analogs (Aromatic, Linker, Amine) D->S T Primary Screening: Binding & Uptake Assays (SERT, DAT, NET) S->T A Analyze SAR Data (Potency, Selectivity) T->A A->S Iterate Design LO Lead Optimization A->LO IV Behavioral Models (e.g., Forced Swim Test) LO->IV

Caption: Iterative workflow for the SAR study.

Rationale for Analog Design

We will dissect the parent molecule into three key regions for modification:

  • Region I (Aromatic Core): The 3,4-difluoro substitution provides a baseline. Modifications here will probe the importance of fluorine's electronic and steric properties. We will explore shifting the fluorine atoms (e.g., to the 2,4- or 3,5-positions), replacing them with other halogens (Cl, Br), or introducing small electron-donating (e.g., -CH₃) or electron-withdrawing (e.g., -CN) groups.

  • Region II (Butyl Linker): The four-carbon chain dictates the spatial relationship between the aromatic ring and the amine. We will investigate the impact of chain length (propyl and pentyl analogs), rigidity (introducing a cyclopropane ring or double bond), and branching (α- or β-methyl groups). An α-methyl group, for instance, is known to increase resistance to metabolism by monoamine oxidase (MAO)[1].

  • Region III (Basic Amine): The primary amine is a key interaction point. We will explore the effect of increasing the steric bulk and modulating the pKa by synthesizing secondary (N-methyl, N-ethyl) and tertiary (N,N-dimethyl) amines.

Protocols: Synthesis of Analogs

A robust and flexible synthetic route is crucial. The most direct approach involves the reductive amination of a corresponding ketone, which is accessible from a substituted phenylbutanoic acid.

Protocol 1: Synthesis of N-Methyl-4-(3,4-difluorophenyl)butan-1-amine (A Representative Analog)

This protocol details a two-step synthesis starting from the commercially available 4-(3,4-difluorophenyl)-4-oxobutanoic acid.

Step 1: Wolff-Kishner Reduction of 4-(3,4-difluorophenyl)-4-oxobutanoic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-(3,4-difluorophenyl)-4-oxobutanoic acid (1.0 eq), diethylene glycol (5-10 volumes), and hydrazine hydrate (4.0 eq).

  • Initial Heating: Heat the mixture to 130-140 °C for 1.5 hours.

  • Base Addition and Water Removal: Cool the mixture slightly, add potassium hydroxide pellets (4.0 eq), and rearrange the condenser for distillation. Heat the mixture to 190-200 °C, allowing water and excess hydrazine to distill off.

  • Reflux: Once the temperature has stabilized, maintain reflux for 4 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and acidify to pH 1-2 with concentrated HCl. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(3,4-difluorophenyl)butanoic acid.

Step 2: Amide Coupling and Reduction

  • Amide Formation: Dissolve the 4-(3,4-difluorophenyl)butanoic acid (1.0 eq) in dichloromethane (DCM). Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir for 2 hours at room temperature. Remove the solvent under reduced pressure. Dissolve the resulting acid chloride in fresh DCM and add it dropwise to a cooled (0 °C) solution of methylamine (2.0 eq) and triethylamine (1.5 eq) in DCM. Stir for 3 hours, allowing the reaction to warm to room temperature.

  • Workup: Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude amide.

  • Reduction: Dissolve the crude amide in anhydrous tetrahydrofuran (THF) and add it dropwise to a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in THF at 0 °C. Allow the mixture to warm to room temperature and then reflux for 4 hours.

  • Quenching and Purification: Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% NaOH solution, and then more water. Filter the resulting solids and wash with THF. Concentrate the filtrate under reduced pressure. Purify the crude amine by column chromatography on silica gel to obtain the final product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocols: In Vitro Biological Evaluation

The primary goal of the in vitro evaluation is to determine the affinity and functional activity of the synthesized analogs at the human serotonin (hSERT), dopamine (hDAT), and norepinephrine (hNET) transporters.

Assay_Workflow cluster_0 Binding Affinity (Ki) cluster_1 Functional Activity (IC50) P1 Prepare Membranes (HEK293 cells expressing hSERT, hDAT, or hNET) P2 Incubate: Membranes + Radioligand + Test Compound P1->P2 P3 Filtration & Washing P2->P3 P4 Scintillation Counting P3->P4 P5 Calculate Ki from IC50 P4->P5 F1 Plate Adherent Cells (HEK293 expressing hSERT/hDAT) F2 Pre-incubate with Test Compound F1->F2 F3 Add Radiolabeled Substrate ([3H]5-HT or [3H]DA) F2->F3 F4 Terminate Uptake & Lyse Cells F3->F4 F5 Scintillation Counting F4->F5 F6 Calculate % Inhibition & IC50 F5->F6

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3,4-Difluorophenyl)butan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(3,4-Difluorophenyl)butan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve yield and purity. Here, we will delve into the mechanistic underpinnings of various synthetic routes and provide field-proven insights to overcome common experimental hurdles.

I. Strategic Synthesis Route Selection

Choosing the optimal synthetic route is paramount and depends on factors such as starting material availability, scale, and desired purity. Below is a comparative overview of common strategies.

Route 1: Reductive Amination of 4-(3,4-Difluorophenyl)butanal

This is a widely used and often high-yielding approach. It involves the reaction of the corresponding aldehyde with an amine source in the presence of a reducing agent.

Route 2: Reduction of 4-(3,4-Difluorophenyl)butanenitrile

This route is advantageous if the nitrile is a readily available starting material. The key challenge lies in the selective and complete reduction of the nitrile group to the primary amine.

Route 3: Grignard Reaction with 3,4-Difluorobenzonitrile

This approach builds the carbon skeleton by reacting a Grignard reagent with 3,4-difluorobenzonitrile, followed by reduction. While versatile, it is prone to side reactions if not carefully controlled.

II. Troubleshooting and FAQs

This section addresses specific questions and issues that may arise during the synthesis of 4-(3,4-Difluorophenyl)butan-1-amine.

Reductive Amination Route
Question 1: My reductive amination yield is low. What are the likely causes and how can I improve it?

Low yields in reductive amination can stem from several factors, primarily incomplete imine formation or inefficient reduction.

Causality: The reaction proceeds in two main steps: the formation of an imine (or iminium ion) from the aldehyde and amine, followed by its reduction.[1][2] The equilibrium of imine formation can be unfavorable, or the chosen reducing agent may not be optimal for the substrate.

Troubleshooting Steps:

  • Optimize Imine Formation:

    • pH Control: Imine formation is acid-catalyzed.[2] Maintain a mildly acidic pH (typically 4-6) to facilitate the reaction without decomposing the reactants or the product. Acetic acid is a common choice.[2]

    • Water Removal: The formation of an imine from an aldehyde and an amine releases a molecule of water. Removing this water can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate.

  • Select the Appropriate Reducing Agent:

    • Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice as it is mild and selective for imines over aldehydes.[3] It is sensitive to water and works well in solvents like dichloromethane (DCM) or dichloroethane (DCE).[2][3]

    • Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent that is less sensitive to moisture than STAB.[1][2][3] It is typically used in methanol.[2]

    • Sodium Borohydride (NaBH₄): A stronger reducing agent that can also reduce the starting aldehyde.[1][3] If using NaBH₄, it's crucial to allow sufficient time for imine formation before adding the reducing agent.[1][3]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting aldehyde and the formation of the amine product. This will help you determine the optimal reaction time.

Experimental Protocol: Optimized Reductive Amination
  • Dissolve 4-(3,4-difluorophenyl)butanal (1.0 equiv) and ammonium acetate (1.5-2.0 equiv) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 equiv) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC/LC-MS indicates complete consumption of the intermediate imine.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Nitrile Reduction Route
Question 2: I am observing incomplete reduction of the nitrile and the formation of side products. How can I achieve a clean and complete conversion to the primary amine?

The reduction of nitriles to primary amines can be challenging, with potential side products including the corresponding aldehyde or secondary and tertiary amines.

Causality: The choice of reducing agent and reaction conditions are critical for selectively and completely reducing the nitrile group. Stronger reducing agents are generally required compared to those used for aldehydes or ketones. Catalytic hydrogenation is a common method, but the choice of catalyst and conditions is key.[4][5]

Troubleshooting Steps:

  • Catalytic Hydrogenation:

    • Catalyst Selection: Raney Nickel and Raney Cobalt are effective for nitrile reduction.[4] Palladium on carbon (Pd/C) can also be used, often under more forcing conditions.[4]

    • Solvent and Additives: The reaction is often carried out in alcoholic solvents like methanol or ethanol. The addition of ammonia can help to suppress the formation of secondary and tertiary amine byproducts.

    • Pressure and Temperature: Aliphatic nitriles may require higher pressures and temperatures to drive the reaction to completion.[4]

  • Chemical Reduction:

    • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily reduces nitriles to primary amines. The reaction is typically performed in anhydrous ethers like diethyl ether or tetrahydrofuran (THF). Careful workup is required to quench the excess reagent and hydrolyze the intermediate aluminum complexes.

    • Borane Complexes: Borane-tetrahydrofuran (BH₃·THF) is another effective reagent for nitrile reduction.

Data Presentation: Comparison of Nitrile Reduction Methods
Reducing AgentTypical ConditionsAdvantagesDisadvantages
Raney Nickel/H₂ MeOH/NH₃, 50-100 psi H₂, 50-100 °CCost-effective, good for large scaleRequires specialized high-pressure equipment
LiAlH₄ Anhydrous THF, 0 °C to refluxHigh reactivity, fast reaction timesHighly reactive with protic solvents, requires careful handling and workup
BH₃·THF THF, 0 °C to refluxMilder than LiAlH₄, good selectivityCan be sensitive to air and moisture
Grignard Reaction Route
Question 3: My Grignard reaction with 3,4-difluorobenzonitrile is giving a low yield of the desired ketone intermediate. What are the common pitfalls?

Grignard reactions are notoriously sensitive to reaction conditions. Low yields often point to issues with the Grignard reagent itself or competing side reactions.[6]

Causality: Grignard reagents are strong bases and nucleophiles. They can be consumed by acidic protons (e.g., from water) or react with atmospheric oxygen.[6][7] Side reactions such as Wurtz coupling can also occur.[6]

Troubleshooting Steps:

  • Ensure Anhydrous and Inert Conditions:

    • Thoroughly dry all glassware before use.

    • Use anhydrous solvents (diethyl ether or THF are common).

    • Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.[7]

  • High-Quality Magnesium: Use high-purity magnesium turnings. If the magnesium has an oxide layer, it can be activated by briefly treating it with dilute acid, followed by washing with water, ethanol, and ether, and then drying.[6]

  • Control the Rate of Addition: Add the alkyl halide slowly to the magnesium suspension to control the exotherm and minimize side reactions like Wurtz coupling.[6]

  • Addition to the Nitrile: The Grignard reagent adds to the nitrile to form an imine intermediate, which is then hydrolyzed to a ketone upon acidic workup.[8]

Mandatory Visualization: Grignard Reaction Troubleshooting Workflow

G cluster_conditions Conditions cluster_reagents Reagents cluster_procedure Procedure start Low Yield in Grignard Reaction check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagent Quality start->check_reagents check_procedure Review Experimental Procedure start->check_procedure anhydrous Anhydrous Solvents? check_conditions->anhydrous mg_quality High Purity Mg? check_reagents->mg_quality addition_rate Slow Addition of Halide? check_procedure->addition_rate inert Inert Atmosphere? anhydrous->inert solution1 Dry solvents and glassware. Use inert gas. inert->solution1 halide_quality Pure Alkyl Halide? mg_quality->halide_quality solution2 Use fresh, high-purity reagents. Activate Mg if necessary. halide_quality->solution2 temperature_control Proper Temperature Control? addition_rate->temperature_control solution3 Optimize addition rate and maintain appropriate temperature. temperature_control->solution3

Caption: Troubleshooting workflow for low-yielding Grignard reactions.

Purification
Question 4: I am struggling to purify the final 4-(3,4-Difluorophenyl)butan-1-amine product. What are the recommended methods?

The basic nature of the amine product allows for specific purification strategies.

Troubleshooting Steps:

  • Acid-Base Extraction:

    • Dissolve the crude product in a water-immiscible organic solvent.

    • Extract with a dilute aqueous acid (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer.

    • Wash the organic layer to remove non-basic impurities.

    • Basify the aqueous layer (e.g., with 1M NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

    • This method is highly effective for removing non-basic impurities.

  • Column Chromatography:

    • Use silica gel as the stationary phase.

    • A common mobile phase is a mixture of dichloromethane and methanol, often with a small amount of a basic modifier like triethylamine or ammonium hydroxide to prevent tailing of the amine on the acidic silica gel.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.

Mandatory Visualization: Amine Purification Workflow

G start Crude Product extraction Acid-Base Extraction start->extraction Primary Purification chromatography Column Chromatography extraction->chromatography For High Purity distillation Vacuum Distillation extraction->distillation For Large Scale pure_product Pure Amine chromatography->pure_product distillation->pure_product

Caption: General purification strategies for 4-(3,4-Difluorophenyl)butan-1-amine.

III. References

  • Synthesis of 4-substituted butan-1-amines 14 and 16–19. Reagents and... - ResearchGate. Available at: [Link]

  • Application Note – Reductive Amination. Synple Chem. Available at: [Link]

  • Reactions of Enamines with Selectfluor: A Straightforward Route to Difluorinated Carbonyl Compounds - Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • Enantioselective Organocatalytic Reductive Amination - Macmillan Group. Available at: [Link]

  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents. Available at:

  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents. Available at:

  • Reactions of Grignard Reagents - Master Organic Chemistry. Available at: [Link]

  • Grignard-Reactions.pdf - ResearchGate. Available at: [Link]

  • (4-Chloro-2-fluorophenyl)[1-(2,6-difluorophenyl)but-3-enyl]amine - NIH. Available at: [Link]

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. Available at: [Link]

  • How can I selectively reduce nitrile in presence of ester (reaction conditions)? ResearchGate. Available at: [Link]

  • US5124487A - Catalytic reduction of nitriles to aldehydes - Google Patents. Available at:

  • US3337630A - Process for the purification of amines - Google Patents. Available at:

  • CN105859536A - Method for preparing 3, 4-difluorobenzaldehyde - Google Patents. Available at:

  • Aryne Aminohalogenation Using Protic Amines Enabled by Halogen Transfer - PMC. Available at: [Link]

  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups - Calvin Digital Commons. Available at: [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Available at: [Link]

  • Microbial reduction of 1-(4-fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)-1- piperazinyl]butan-1-one - PubMed. Available at: [Link]

  • Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel - Discovery - the University of Dundee Research Portal. Available at: [Link]

  • Trichloroacetic acid fueled practical amine purifications - Beilstein Journals. Available at: [Link]

  • Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines - PMC. Available at: [Link]

  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid - University of Pittsburgh. Available at: d-scholarship.pitt.edu/34293/1/Luo_etd2018.pdf

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. Available at: [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. Available at: [Link]

  • US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol - Google Patents. Available at:

Sources

optimizing storage conditions for fluorinated compounds

Author: BenchChem Technical Support Team. Date: February 2026

Fluorine Chemistry Technical Support Hub Senior Application Scientist: Dr. A. Vance Subject: Optimization of Storage Conditions for Fluorinated Compounds

Mission Statement

Welcome to the technical support center. Fluorine introduces unique physicochemical properties—extreme lipophilicity, high volatility, and specific reactivity profiles—that render standard chemical storage protocols insufficient. This guide addresses the "hidden" failure modes in fluorine chemistry: the degradation of reagents before use and the loss of analytes during storage.

Module 1: Reactive Fluorinating Agents (The "Active" Inventory)

Target Compounds: DAST, Deoxo-Fluor®, Selectfluor®, XtalFluor®

User Query: "My DAST bottle has developed a crust and fumes when opened. Is it still usable?"

Technical Diagnosis: The fuming indicates hydrolysis. Diethylaminosulfur trifluoride (DAST) and similar S-F reagents react violently with atmospheric moisture to generate Hydrogen Fluoride (HF) and sulfinyl byproducts. The "crust" is likely ammonium salts formed from degradation.

  • Verdict: Do not use. The titer is compromised, and the presence of free HF poses a severe safety risk and will etch glassware.

Protocol: Storage & Handling of S-F Reagents

To maintain reagent integrity and safety, follow this strict decision matrix:

  • Container Material:

    • NEVER store DAST/Deoxo-Fluor in standard borosilicate glass for long periods. The inevitable HF generation etches the glass, weakening the vessel and contaminating the reagent with silicon tetrafluoride (

      
      ).
      
    • USE: Teflon (PFA/FEP) or high-density polyethylene (HDPE) bottles.

  • Temperature & Atmosphere:

    • Store at -20°C .

    • These reagents are thermally unstable.[1][2] DAST can decompose explosively if heated above 90°C; however, slow decomposition occurs even at room temperature.

    • Critical Step: Allow the bottle to warm to room temperature in a desiccator before opening to prevent condensation from entering the cold liquid.

User Query: "Selectfluor is supposed to be stable, but my yield is dropping."

Technical Diagnosis: While Selectfluor (F-TEDA-BF4) is an electrophilic solid and safer than DAST, it is hygroscopic and light-sensitive . Moisture absorption deactivates the N-F bond, and UV light can degrade the radical cation intermediate.

  • Correct Storage: Amber glass or opaque polyethylene. Store at 2–8°C (Refrigerate). Keep under inert gas (Nitrogen/Argon) after initial opening.

Visual Workflow: Reagent Storage Decision Tree

ReagentStorage Start Incoming Fluorinated Reagent TypeCheck Identify Reagent Class Start->TypeCheck SF_Reagents Nucleophilic S-F Liquid (DAST, Deoxo-Fluor) TypeCheck->SF_Reagents NF_Reagents Electrophilic N-F Solid (Selectfluor, NFSI) TypeCheck->NF_Reagents Container_SF Transfer to Teflon/HDPE (Avoid Glass) SF_Reagents->Container_SF Temp_SF Store at -20°C (Freezer) Container_SF->Temp_SF Handling_SF Warm to RT in Desiccator before opening Temp_SF->Handling_SF Container_NF Amber Glass/Opaque Plastic (Light Sensitive) NF_Reagents->Container_NF Temp_NF Store at 2-8°C (Refrigerator) Container_NF->Temp_NF

Figure 1: Decision matrix for segregating and storing high-reactivity fluorinating agents to prevent hydrolysis and thermal decomposition.

Module 2: Trace Analysis & PFAS (The "Sticky" Inventory)

Target Compounds: PFOS, PFOA, GenX, and fluorinated environmental standards.

User Query: "I prepared aqueous calibration standards for PFOA in glass volumetric flasks, but my LC-MS/MS signal is 40% lower than expected."

Technical Diagnosis: You are experiencing hydrophobic adsorption . Fluorinated tails (C-F chains) are extremely hydrophobic and will migrate out of the aqueous phase to adsorb onto the walls of borosilicate glass containers. This effect is more pronounced for long-chain PFAS (C8+) and can occur within hours.

Troubleshooting Guide: Preventing Analyte Loss
ParameterDo NOT Use Recommended Standard Mechanism/Reasoning
Container Material Borosilicate Glass, LDPEHDPE or Polypropylene (PP) Glass surfaces adsorb PFAS via hydrophobic interaction. LDPE can be porous/leaky for trace analysis.
Cap Liners PTFE (Teflon) LinedPolypropylene (Unlined) PTFE liners are PFAS.[3] They can leach background contamination into samples (false positives).
Solvent Matrix 100% Water50:50 Methanol:Water Adding >40% organic solvent (MeOH/AcN) keeps PFAS solvated and prevents them from sticking to container walls.
Storage Temp Room Temp (>20°C)< 6°C (Do not freeze aqueous) Higher temps increase microbial activity (degradation of precursors) and volatility of neutral PFAS.

Critical Protocol: The "Solvent Wash" Recovery If you suspect adsorption has already occurred in a glass container:

  • Empty the aqueous sample.

  • Rinse the empty container with methanol.

  • Analyze the methanol rinse.

  • Result: You will likely find your "missing" analyte in this rinse.

Module 3: Fluorinated APIs & Scaffolds (The "Valuable" Inventory)

Target Compounds: Fluorinated salts, trifluoromethyl-heterocycles.

User Query: "My fluorinated ammonium salt turned into a goo/oil during storage."

Technical Diagnosis: Fluorine substitution lowers the basicity of amines but often increases the lattice energy and lipophilicity of salts. However, specific counterions (like trifluoroacetate or hydrochloride) combined with fluorinated scaffolds can create hygroscopic eutectics . The "goo" is the compound absorbing water from the air, lowering its melting point below room temperature.

Storage Protocol for Fluorinated Solids
  • Desiccation is Mandatory: Unlike standard organic solids, fluorinated salts should be stored in desiccators with active desiccant (calcium sulfate or silica gel with indicator).

  • Vial Selection: Use vials with phenolic caps and polyethylene cone liners. Avoid foil-lined caps which can corrode if trace HF is liberated from unstable impurities.

  • Re-crystallization: If an oil forms, re-dissolve in anhydrous ether/DCM and precipitate with HCl gas or a non-hygroscopic counterion (e.g., convert TFA salt to HCl or Tosylate salt) to improve solid-state stability.

Module 4: Safety & HF Management

User Query: "How do I dispose of an old, pressurized bottle of DAST?"

Technical Diagnosis: Pressure buildup indicates significant decomposition into


 and 

. This is a bomb threat.

Emergency Protocol:

  • Do not open the bottle if the cap is bulged.

  • Quenching: If the bottle can be opened safely (no bulge), the standard quench involves slow addition of the reagent onto a stirred mixture of Sodium Bicarbonate (

    
    ) and Ice .
    
    • Note: Never add water to the reagent. Always add reagent to the quench base.

    • Reaction:

      
      . The bicarb neutralizes the HF immediately.
      
Visual Workflow: PFAS Sample Integrity Loop

PFAS_Workflow Sample Aqueous PFAS Sample Glass Glass Container? Sample->Glass Yes Yes Glass->Yes Error No No Glass->No Correct Adsorption Adsorption Loss (Up to 50% loss) Analysis LC-MS/MS Analysis Adsorption->Analysis Low Recovery Plastic HDPE/PP Container Solvent Add Methanol (if analytical std) Plastic->Solvent Cap Cap Check: Avoid PTFE Liners Solvent->Cap Cap->Analysis Yes->Adsorption No->Plastic

Figure 2: Logic flow for preventing analyte loss in PFAS trace analysis. Note the critical checkpoint at container selection.

References

  • US EPA. (2018). Method 537.1: Determination of Selected Per- and Polyfluorinated Alkyl Substances in Drinking Water by Solid Phase Extraction and LC/MS/MS. Version 1.0. Link

  • Lath, S., et al. (2019).[4] Sorption of perfluoroalkyl substances to laboratory materials.[4] Journal of Hazardous Materials, 377, 1-10. (Demonstrates adsorption to glass vs. PP). Link

  • Sigma-Aldrich. (n.d.).[5] Diethylaminosulfur Trifluoride (DAST) Technical Bulletin. (Safety and storage stability data). Link

  • Banks, R. E. (2006). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry, 127(1), 3-13. Link

  • Beaulieu, F., et al. (2009). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.[6] The Journal of Organic Chemistry, 74(5), 2067–2074. (Comparison of DAST vs XtalFluor stability). Link

Sources

challenges in the purification of difluorophenyl compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Difluorophenyl Compounds Ticket ID: #DFP-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

User Query:

"I am experiencing difficulties purifying a 2,4-difluorophenyl intermediate. The regioisomers are co-eluting on my standard C18 column, the product oils out instead of crystallizing, and I suspect some degradation during the basic workup. Please advise."

Executive Summary

Difluorophenyl compounds present a unique "triad of challenges" in medicinal chemistry: isomeric similarity , lattice disruption (leading to oils), and electrophilic activation (susceptibility to


). Standard "organic" purification logic often fails because fluorine is not merely "lipophilic"—it is orthogonal, creating weak intermolecular forces that defy standard retention and packing models.

This guide provides a root-cause analysis and validated protocols for these specific issues.

Module 1: Chromatographic Separation (The Isomer Trap)

Issue: Standard C18 silica fails to separate regioisomers (e.g., 2,4-difluoro vs. 2,6-difluoro) because their hydrophobicity (logP) is nearly identical.

Technical Insight: Fluorine atoms on an aromatic ring create specific localized electron-deficient areas (


-holes) and electron-rich areas. Standard C18 phases rely on hydrophobic interaction, which cannot distinguish these subtle electronic distributions. You require a stationary phase that exploits 

-

interactions
and shape selectivity .[1]

Recommended Protocol: Switch to Pentafluorophenyl (PFP) Phases PFP columns (often marketed as "Fluoro-Phenyl") are the gold standard for halogenated aromatics. They utilize a "fluorine-fluorine" interaction mechanism and rigid shape selectivity that resolves isomers based on the position of the fluorine atoms, not just total lipophilicity.

Troubleshooting Table: Column Selection Guide

FeatureStandard C18Phenyl-HexylPFP (Pentafluorophenyl)
Primary Mechanism Hydrophobic Interaction

-

Interaction

-

, Dipole-Dipole, Shape Selectivity
Isomer Resolution PoorModerateExcellent
Retention Order Based on hydrophobicityAromaticity drivenOften reverses C18 order (U-shape retention)
Use Case General impuritiesNon-halogenated aromaticsDifluorophenyl isomers , Halogenated metabolites

Experimental Workflow (Method Development):

  • Screening: Start with a gradient of 5-95% MeCN/Water (with 0.1% Formic Acid).

  • Modifier: Methanol is often superior to Acetonitrile for PFP columns as it allows stronger

    
    -
    
    
    
    interactions between the analyte and the stationary phase.
  • Temperature: Lower temperature (

    
    C) enhances the shape selectivity of the rigid PFP ligands compared to higher temperatures (
    
    
    
    C+).

Visual: Chromatographic Decision Tree

ChromatographyDecision Start Start: Isomer Mixture C18 Try C18 Column (Methanol/Water) Start->C18 Check Resolution > 1.5? C18->Check Success Proceed to Prep Check->Success Yes Fail Co-elution Check->Fail No PFP Switch to PFP Core-Shell (Pentafluorophenyl) Fail->PFP Solvent Change Modifier: MeCN -> MeOH PFP->Solvent Temp Lower Temp to 20-25°C (Enhance Shape Selectivity) Solvent->Temp Temp->Success Resolution Achieved

Caption: Decision logic for resolving co-eluting fluorinated isomers, prioritizing PFP stationary phases when C18 fails.

Module 2: Crystallization & Solid State (The "Oiling Out" Phenomenon)

Issue: The product separates as a viscous oil rather than a solid, even though the melting point is theoretically above room temperature.

Technical Insight: Fluorine atoms have low polarizability and weak Van der Waals interactions. This often disrupts the crystal lattice packing, leading to "oiling out" (liquid-liquid phase separation) rather than nucleation. This is common in 2,4-difluorophenyl compounds due to the asymmetry of the substitution pattern.

Troubleshooting Protocol: The "Cloud Point" Rescue Do not simply evaporate to dryness. You must force the lattice to form before the oil separates.

  • Solvent Swap: Avoid DCM or Ethyl Acetate for crystallization. Use a mixture of a Polar Proton-Donor (Alcohol) and a Non-Polar Hydrocarbon (Heptane/Hexane).

  • Seeding Protocol:

    • Dissolve the oil in the minimum amount of warm Isopropanol (IPA).

    • Add water (or heptane) dropwise until a faint turbidity persists (the cloud point).

    • STOP. Do not add more anti-solvent.

    • Scratch the glass surface or add a seed crystal.

    • Cool very slowly (1°C/min). Rapid cooling traps the oil.

FAQ: Why not use Ether?

  • A: Difluorophenyl compounds are often highly soluble in ether/alkanes due to lipophilicity. You need a solvent system that exploits the polarity difference of the scaffold, not the fluorine.

Module 3: Chemical Stability ( Risks)

Issue: Loss of fluorine (defluorination) or formation of ether/amine byproducts during workup.

Technical Insight: The 2,4-difluorophenyl ring is electronically activated. The fluorine at the 4-position is para to the 2-fluoro group (and usually para to your main scaffold). If your scaffold is electron-withdrawing (e.g., ketone, sulfone, heterocycle), the 4-position becomes highly susceptible to Nucleophilic Aromatic Substitution (


) .

Reaction Mechanism Risk: Strong bases (Alkoxides like NaOMe, KOtBu) or nucleophilic solvents (MeOH at high pH) will attack the C-F bond, displacing the fluorine via a Meisenheimer complex intermediate.

Visual: The


 Danger Zone 

SNArMechanism Substrate 2,4-Difluorophenyl-R (Activated Ring) Attack Nucleophilic Attack (RO- or RNH2) Substrate->Attack High pH / Heat Complex Meisenheimer Complex (Stabilized Anion) Attack->Complex Product 4-Alkoxy-2-fluorophenyl (Impurity) Complex->Product Loss of F-

Caption: Mechanism of defluorination. The 4-position fluorine is labile in the presence of strong nucleophiles and electron-withdrawing scaffolds.

Prevention Checklist:

  • Base Selection: Switch from alkoxides (NaOMe) to non-nucleophilic bases (Carbonates:

    
    , 
    
    
    
    ) or hindered amines (DIPEA).
  • Temperature: Keep basic workups below 40°C.

    
     rates increase exponentially with temperature.
    
  • Solvent: Avoid alcohols if using strong base. Use aprotic solvents (THF, DMF) to prevent solvent participation.

Module 4: Volatility & Handling

Issue: Low yields after rotary evaporation. Cause: Low molecular weight difluorobenzenes (intermediates) have high vapor pressures. Resolution:

  • Vacuum Control: Do not use full vacuum (<10 mbar) for intermediates with MW < 200. Set vacuum to 100-150 mbar and bath temp to 30°C.

  • Telescoping: If possible, do not isolate the volatile intermediate. Proceed to the next step in solution ("telescoped process").

References

  • Advanced Chromatography Technologies. (n.d.). ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase.[1] Chromatography Today. Link

  • Pereira, L., et al. (2008). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. Link

  • Welch Materials. (2024).[2] A Guide to Selective Columns for Isomer Separation. Link

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link

  • Kwan, E. E., et al. (2018).[3] Concerted nucleophilic aromatic substitutions. Nature Chemistry, 10, 917–923. Link

  • Syngene International. (2025).[4] Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE. Link

Sources

Technical Support Center: Stabilizing 4-(3,4-Difluorophenyl)butan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Chemical Stability & Handling Guide

Executive Summary & Chemical Profile

Molecule: 4-(3,4-Difluorophenyl)butan-1-amine Functional Class: Primary Aliphatic Amine with Fluorinated Aromatic Tail Critical Vulnerability: The primary amine group (


) is the "Achilles' heel" of this molecule. While the difluorophenyl ring is chemically robust, the amine is highly reactive toward atmospheric components and surfaces.

The Three Degradation Pillars:

  • Carbamylation: Rapid reaction with atmospheric

    
     to form solid carbamates.
    
  • Oxidation: Slow reaction with

    
     causing yellowing (imine/N-oxide formation).
    
  • Surface Adsorption: Non-covalent binding to glass silanols, causing massive titer loss in dilute solutions.

Module 1: The Chemistry of Degradation (Root Cause Analysis)

To prevent degradation, you must understand the invisible reactions occurring in your vial.

Mechanism A: The "White Crust" Phenomenon (Carbamylation)

Primary amines are basic nucleophiles. They react avidly with carbon dioxide (


) in the air. This is not a slow oxidation; it can happen within minutes of opening a vial.
  • Reaction:

    
     (Ammonium Carbamate salt).
    
  • Symptom: Clear oil turns cloudy; white solid forms on the cap threads.

  • Reversibility: Often reversible with strong acid, but interferes with precise weighing and biological assays.

Mechanism B: The "Yellowing" Phenomenon (Oxidation)

Aliphatic amines oxidize in the presence of air, a process accelerated by light and trace metal impurities.

  • Reaction: Radical abstraction of

    
    -protons leading to imines (
    
    
    
    ) or N-oxides.
  • Symptom: Colorless liquid/white solid turns pale yellow, then dark orange over weeks.

Mechanism C: The "Disappearing Compound" (Adsorption)

At concentrations


, up to 50% of your compound can be lost to the container walls.
  • Cause: Protonated amines (

    
    ) bind electrostatically to negatively charged silanol groups (
    
    
    
    ) on glass surfaces.
Visualization: Degradation Pathways

DegradationPathways Amine 4-(3,4-Difluorophenyl) butan-1-amine (Free Base) Carbamate Ammonium Carbamate (White Precipitate) Amine->Carbamate Nucleophilic Attack Oxidation Imines / N-Oxides (Yellow Coloration) Amine->Oxidation Radical Oxidation Adsorption Surface Bound Monolayer (Loss of Titer) Amine->Adsorption Ionic Binding CO2 Atmospheric CO2 (Moisture Catalyzed) CO2->Carbamate O2 Atmospheric O2 (Light/Heat) O2->Oxidation Glass Glass Surface (Silanols) Glass->Adsorption

Caption: Primary degradation vectors for 4-(3,4-Difluorophenyl)butan-1-amine. Red paths indicate rapid atmospheric interference; yellow indicates slow oxidative stress.

Module 2: Troubleshooting Guide (Ticket Resolution)

Use this section to diagnose specific issues observed in your laboratory.

Ticket #001: Precipitation in DMSO Stock

Issue: "I dissolved the compound in DMSO at 10 mM. After freezing and thawing, a white precipitate appeared that won't redissolve."

  • Diagnosis: DMSO Hygroscopicity & Carbamate Formation. DMSO absorbs water from the air. This water facilitates the uptake of atmospheric

    
    , which reacts with your amine to form insoluble carbamate salts.
    
  • Resolution:

    • Acidify the sample: Add 1-2 equivalents of dilute HCl (or acetic acid) to the DMSO stock. This converts the amine to the ammonium salt (

      
      ), which cannot react with 
      
      
      
      .
    • Sonicate for 10 minutes.

    • Prevention: Use anhydrous DMSO packaged under argon (e.g., Sure/Seal™) and store in single-use aliquots.

Ticket #002: Loss of Potency in Dilute Assays

Issue: "My


 curves are shifting right. LC-MS shows 40% less compound than expected in my 1 nM buffer."
  • Diagnosis: Glass Adsorption. You are preparing dilute solutions in standard borosilicate glass. The amine is sticking to the walls.

  • Resolution:

    • Switch to Polypropylene (PP) or Polymethylpentene (PMP) plasticware for all dilutions.

    • If glass is mandatory, use Silanized Glass (treated with Sigmacote®) to block surface silanols.

    • Add a carrier protein (0.1% BSA) or surfactant (0.01% Tween-20) to block surface sites.

Ticket #003: Yellowing of Solid/Oil

Issue: "The neat compound was clear last month, but now it looks like straw-colored oil."

  • Diagnosis: Oxidative Degradation. The container was likely not purged with inert gas after opening.

  • Resolution:

    • Check purity via LC-MS. If purity is >95%, the color is likely due to trace impurities (imines) with high extinction coefficients. It may still be usable.

    • If purity is compromised, repurify via acid-base extraction (Dissolve in ether

      
       Extract with 1N HCl 
      
      
      
      Basify aqueous layer
      
      
      Extract back to ether).
    • Prevention: Always backfill storage vials with Argon or Nitrogen.

Module 3: Best Practice Protocols

Protocol A: Preparation of Stable Stock Solutions (10 mM)

Objective: Create a stock solution stable for >6 months at -20°C.

ParameterRecommendationRationale
Solvent DMSO (Anhydrous) or Ethanol High solubility; DMSO is preferred for biological assays but must be kept dry.
Acidification Add 1.05 eq. HCl Converting the free base to the Hydrochloride Salt immediately stops oxidation and

reaction.
Container Amber Polypropylene Vial Amber blocks light; Plastic prevents adsorption; Screw cap with O-ring prevents air entry.
Headspace Argon/Nitrogen Purge Displaces oxygen and moisture before closing the vial.
Protocol B: Handling Workflow

Follow this decision tree to ensure integrity during experiments.

HandlingWorkflow Start Start: Solid Compound Weigh Weigh rapidly (Minimize air exposure) Start->Weigh Dissolve Dissolve in Anhydrous DMSO (Optional: Add 1 eq HCl) Weigh->Dissolve Aliquot Split into Single-Use Aliquots (Polypropylene Vials) Dissolve->Aliquot Purge Backfill with Argon/N2 Aliquot->Purge Store Store at -20°C or -80°C Purge->Store

Caption: Optimal workflow for handling 4-(3,4-Difluorophenyl)butan-1-amine to minimize atmospheric degradation.

Frequently Asked Questions (FAQ)

Q1: Can I store the free base in water? A: No. The free base has poor solubility in neutral water due to the lipophilic difluorophenyl tail. Furthermore, water dissolves atmospheric


 (forming carbonic acid), which will react with the amine. Always store as a stock in organic solvent or as an aqueous acid salt (pH < 5).

Q2: Why does my DMSO stock smell like rotten cabbage? A: DMSO can thermally decompose or react with certain oxidants to form dimethyl sulfide (DMS), which has a strong odor. While DMSO is generally stable, if your amine was contaminated with trace metals, it might catalyze DMSO decomposition. If the smell is strong, discard the stock.

Q3: Is the hydrochloride salt form commercially available? A: Often, yes. If you have the choice, always purchase the HCl salt . It is a crystalline solid that is significantly more resistant to oxidation and carbamylation than the liquid/oily free base.

Q4: How do I remove the carbamate precipitate if it forms? A: Acidification is the key. Add dilute HCl to your solution. The carbamate (


) will decarboxylate, releasing 

gas and regenerating the amine as its hydrochloride salt (

).

References

  • Reactions of Amines with CO2

    • Title: Mechanistic insights into carbamate formation from CO2 and amines.[1][2][3]

    • Source:C
    • Link:[Link]

  • Oxidative Degradation of Amines

    • Title: Oxidative Degradation of Amine Solvents for CO2 Capture.[4]

    • Source:Energy Procedia (via ScienceDirect/ResearchG
    • Link:[Link]

  • Adsorption to Glass Surfaces

    • Title: Adsorption of Amine-Containing Molecules onto Glass Surfaces.[5]

    • Source:Journal of Pharmaceutical and Biomedical Analysis (Contextual cit
    • Link:[Link]

  • Chemical Properties of Butylamines

    • Title: n-Butylamine (Chemical Properties & Stability Data).[6]

    • Source:PubChem (N
    • Link:[Link]

Sources

Validation & Comparative

Comparative Guide: Potency Landscapes of Mono-, Di-, and Tri-Fluorinated Phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Potency & Pharmacodynamics of Fluorinated Phenethylamines Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, Drug Development Scientists

Executive Summary

This guide analyzes the structure-activity relationships (SAR) of phenethylamines where hydrogen or standard substituents are replaced by fluorine atoms. Fluorine substitution is a high-value tactic in medicinal chemistry due to its unique capacity to modulate metabolic stability, lipophilicity (


), and electronic distribution without significantly altering steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).[1]

This analysis categorizes compounds by fluorine count—Mono- (1F) , Di- (2F) , and Tri- (3F) —revealing a non-linear potency curve. While mono-fluorination often serves as a "metabolic shield," tri-fluorination (specifically the trifluoromethyl group,


) frequently acts as a "potency multiplier" by drastically altering receptor affinity and lipid solubility.

The Fluorine Effect: Mechanistic Basis

Before comparing specific analogs, it is critical to understand the three vectors through which fluorine alters phenethylamine pharmacology.

  • Metabolic Blockade: The

    
     bond (approx. 116 kcal/mol) is significantly stronger than the 
    
    
    
    bond. Placing fluorine at the para-position (C4) of the phenyl ring blocks Cytochrome P450-mediated hydroxylation, extending the half-life (
    
    
    ).
  • Lipophilicity Modulation: Fluorination generally increases lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration. However, this is position-dependent;

    
     groups add significant hydrophobicity ($ \pi \approx 0.88 $).
    
  • Electronic Effects: Fluorine is the most electronegative element. It withdraws electron density from the aromatic ring (

    
    ), potentially strengthening 
    
    
    
    stacking interactions with residues (e.g., Phe340) in the 5-HT2A receptor binding pocket.
Visualization: The Fluorine SAR Logic

FluorineSAR F_Sub Fluorine Substitution Metab Metabolic Stability (Blocked Hydroxylation) F_Sub->Metab Para-position Lipid Lipophilicity (LogP) (Membrane Permeability) F_Sub->Lipid Multi-F / -CF3 Elec Electronic Withdrawal (Receptor Affinity) F_Sub->Elec Inductive Effect HalfLife Increased t1/2 Metab->HalfLife Bioavail High CNS Bioavailability Lipid->Bioavail Potency Altered Potency (Ki / EC50) Elec->Potency Bioavail->Potency In Vivo

Caption: Causal pathways linking fluorine substitution to pharmacokinetic and pharmacodynamic outcomes.

Comparative Potency Analysis

Mono-Fluorinated Phenethylamines (The "Shield")

Archetype: 4-Fluoroamphetamine (4-FA) vs. 2C-F Primary Function: Metabolic Stabilization & Specificity

Mono-fluorination is most effective when used to block metabolism. In the amphetamine series, replacing the para-hydrogen with fluorine (4-FA) prevents the rapid formation of inactive metabolites (like 4-hydroxyamphetamine).

  • Receptor Profile: 4-FA retains significant serotonergic activity compared to unsubstituted amphetamine.

  • 2C Series (2C-F): In the 2,5-dimethoxy-phenethylamine series, a single fluorine at the 4-position (2C-F) is less potent than its halogenated cousins (2C-B, 2C-I). The fluorine atom is too small to fill the hydrophobic pocket of the 5-HT2A receptor as effectively as bromine or iodine.

Di-Fluorinated Phenethylamines (The "Transition")

Archetype: 2,5-Difluoroamphetamine / 25I-NBF Primary Function: Lipophilic Tuning

Direct ring difluorination (e.g., 2,4-difluoro) often yields disappointing potency results due to steric clashes or excessive electron withdrawal reducing the basicity of the amine. However, "Split" difluorination in N-benzyl derivatives (NBF series) is highly effective.

  • NBF Series: Compounds like 25I-NBF contain a fluorine on the N-benzyl ring (ortho-position). This fluorine creates a specific electrostatic interaction in the receptor, maintaining high potency (Ki < 2 nM) similar to the NBOMe series, but with potentially faster clearance.

Tri-Fluorinated Phenethylamines (The "Hammer")

Archetype: 2C-TFM (4-Trifluoromethyl-2,5-dimethoxyphenethylamine) Primary Function: Maximum Affinity & Lipophilicity

This category is dominated not by three separate fluorine atoms, but by the Trifluoromethyl group (


) . This group is a bioisostere for a methyl or chloro group but with vastly different electronic properties.
  • 2C-TFM: This is the critical data point. The

    
     group at the 4-position creates a compound that rivals the potency of DOI (a gold-standard radioligand).
    
  • Mechanism: The bulky, lipophilic

    
     group wedges firmly into the hydrophobic cleft of the 5-HT2A receptor, while the strong electron withdrawal modulates the pKa of the amine, optimizing the ionic bond with Asp155.
    

Data Summary: Potency Metrics

The following table synthesizes binding affinity (


) and functional potency (

) data from human 5-HT2A receptor assays. Lower numbers indicate higher potency.
Compound ClassRepresentative AnalogFluorine Motif5-HT2A Affinity (

)
Functional Potency (

)
Metabolic Stability
Reference 2C-B 4-Bromo~1–5 nM~4 nMModerate
Mono-F 2C-F 4-Fluoro~250 nM>100 nMHigh (Blocked 4-OH)
Mono-F 4-FA 4-Fluoro (Amph)>1000 nM*N/A (Releaser)High
Di-F (Split) 25I-NBF N-(2-F-benzyl)0.8 nM 1.2 nM Moderate
Tri-F 2C-TFM 4-Trifluoromethyl~75 nM ~50 nM Very High

*Note: 4-FA acts primarily as a substrate-based releaser (DAT/SERT), not a direct agonist, hence the low affinity for 5-HT2A.

Experimental Protocols

To validate these potency differences, two orthogonal assays are required: Radioligand Binding (Affinity) and Calcium Flux (Efficacy).

Protocol A: Radioligand Competition Binding Assay (5-HT2A)

Objective: Determine


 values.
  • Cell Line Preparation: Use HEK293 cells stably expressing human 5-HT2A receptors. Harvest and homogenize in Tris-HCl buffer.

  • Ligand Selection: Use

    
    -Ketanserin (antagonist) or 
    
    
    
    -DOI (agonist) as the radioligand (0.5 nM concentration).
  • Incubation:

    • Mix membrane preparation (50 µg protein) with radioligand and varying concentrations of the fluorinated test compound (

      
       to 
      
      
      
      M).
    • Incubate for 60 mins at 37°C.

  • Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Intracellular Calcium Flux Assay

Objective: Determine functional potency (


) and efficacy (

).
  • Dye Loading: Load CHO-K1 cells expressing 5-HT2A with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 mins.

  • Baseline Measurement: Record baseline fluorescence (

    
    ) for 10 seconds.
    
  • Compound Injection: Inject test compounds (Mono-, Di-, Tri-F variants) automatically.

  • Response Recording: Measure fluorescence peak (

    
    ) over 60 seconds.
    
  • Normalization: Normalize data against a reference full agonist (e.g., 5-HT or DOI = 100%).

Visualization: Experimental Workflow

AssayWorkflow cluster_0 Phase 1: Binding (Affinity) cluster_1 Phase 2: Functional (Efficacy) Membrane HEK293 Membranes Radio Add [3H]-Ketanserin + Test Drug Membrane->Radio Filter Filter & Count (Scintillation) Radio->Filter Ki_Calc Calculate Ki (Cheng-Prusoff) Filter->Ki_Calc Cells CHO-K1 Cells (Fluo-4 Loaded) Inject Inject Fluorinated Analog Cells->Inject Flux Measure Ca2+ Flux Inject->Flux EC50_Calc Calculate EC50 & Emax Flux->EC50_Calc

Caption: Dual-stream workflow for validating affinity (Ki) and functional efficacy (EC50).

Conclusion

The potency of fluorinated phenethylamines does not follow a linear "more fluorine = more potent" rule.

  • Mono-fluorination (4-F) is best utilized for pharmacokinetic enhancement (metabolic stability) rather than increasing receptor affinity.

  • Tri-fluorination (4-CF3) is a pharmacodynamic powerhouse , creating high-affinity agonists (2C-TFM) that rival the potency of chlorinated/brominated analogs due to the unique steric and electronic properties of the trifluoromethyl group.

Researchers designing novel probes should utilize mono-fluorination to extend duration of action and tri-fluorination (


) to maximize receptor dwell time and potency.

References

  • Trachsel, D. (2012).[2][3] Fluorine in psychedelic phenethylamines. Drug Testing and Analysis. Link

  • Rickli, A., et al. (2015).[4][5][6][7] Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines. Neuropharmacology. Link

  • Nichols, D. E. (2012).[8][9] Structure–activity relationships of serotonin 5-HT2A agonists. WIREs Membrane Transport and Signaling.[8] Link

  • Liechti, M. E. (2015).[4][6][7] Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines. European Neuropsychopharmacology. Link

Sources

A Senior Application Scientist's Guide to Validating 4-(3,4-Difluorophenyl)butan-1-amine Binding Affinity at Monoamine Transporters

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the binding affinity of the novel compound, 4-(3,4-Difluorophenyl)butan-1-amine. Given its structural characteristics as a phenylbutylamine derivative, this molecule is a prime candidate for interaction with monoamine transporters (MATs). These transporters—comprising the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET)—are critical regulators of neurotransmission and are the targets of numerous therapeutic agents and psychostimulants.

The validation of a compound's binding affinity and selectivity is a cornerstone of early-stage drug discovery. It provides the foundational data for establishing structure-activity relationships (SAR), guiding lead optimization, and predicting both therapeutic efficacy and potential off-target effects. This document outlines three gold-standard biophysical techniques for a rigorous validation workflow: the competitive radioligand binding assay, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). We will compare the hypothetical performance of 4-(3,4-Difluorophenyl)butan-1-amine against well-characterized MAT ligands to provide a clear, data-driven context for its potential pharmacological profile.

Pillar 1: The Scientific Rationale—Why These Assays?

Choosing the correct assay is paramount for generating reliable and translatable data. Our approach employs a multi-pronged strategy to build a comprehensive binding profile.

  • Competitive Radioligand Binding Assay: This is the workhorse of receptor pharmacology. It is a highly sensitive and robust method for determining the equilibrium dissociation constant (Kᵢ) of an unlabeled test compound by measuring its ability to displace a high-affinity radiolabeled ligand from its target. Its primary advantages are its high throughput and direct measurement of binding at the target site in a membrane preparation, which closely mimics the native environment.

  • Surface Plasmon Resonance (SPR): This label-free technique provides real-time data on the kinetics of a molecular interaction.[1] By immobilizing the transporter protein and flowing the analyte (our test compound) over the surface, we can determine not only the binding affinity (Kᴅ) but also the association (kₐ) and dissociation (kₒff) rates. This kinetic information is invaluable for understanding the duration of the drug-target interaction, a critical factor in pharmacodynamics.[2]

  • Isothermal Titration Calorimetry (ITC): Considered the gold standard for characterizing binding interactions, ITC directly measures the heat released or absorbed during a binding event.[3][4][5] This allows for the direct, in-solution determination of the binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[4][5] This complete thermodynamic profile offers deep insights into the molecular forces driving the interaction, which is crucial for rational drug design.[3][6]

Pillar 2: Comparative Ligands—Establishing a Benchmark

To interpret the binding affinity of 4-(3,4-Difluorophenyl)butan-1-amine, its performance must be compared against established ligands with known MAT profiles. For this guide, we will use the following reference compounds:

  • Cocaine: A non-selective inhibitor that binds to all three monoamine transporters with similar, micromolar to sub-micromolar affinities.[3]

  • RTI-55 (3β-(4-Iodophenyl)tropan-2β-carboxylic acid methyl ester): A high-affinity cocaine analog that serves as a potent radioligand for both DAT and SERT.[7]

  • Citalopram: A well-known Selective Serotonin Reuptake Inhibitor (SSRI) with high affinity and selectivity for SERT.[4]

  • Nisoxetine: A selective norepinephrine reuptake inhibitor (NRI) with high affinity for NET.

The binding affinities (Kᵢ/Kᴅ) of these compounds provide a critical benchmark for evaluating the potency and selectivity of our test compound.

Pillar 3: Experimental Methodologies & Data Interpretation

Methodology 1: Competitive Radioligand Binding Assay

This assay quantifies the ability of our test compound, 4-(3,4-Difluorophenyl)butan-1-amine, to compete with a specific, high-affinity radioligand for binding to SERT, DAT, and NET. The output is the IC₅₀ value (the concentration of test compound that inhibits 50% of radioligand binding), which is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane Membrane Preparation (e.g., HEK293 cells expressing hDAT, hSERT, or hNET) Incubation Incubate Components: Membrane + Radioligand + Test Compound/Buffer/ Non-specific Ligand Membrane->Incubation Radioligand Radioligand Solution (e.g., [¹²⁵I]RTI-55 for DAT/SERT, [³H]Nisoxetine for NET) Radioligand->Incubation TestCompound Test Compound Dilutions (4-(3,4-Difluorophenyl)butan-1-amine) TestCompound->Incubation Filtration Rapid Filtration (Separate bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Quantify bound radioactivity) Filtration->Counting Analysis Calculate IC₅₀ (Non-linear regression) Counting->Analysis Ki_Calc Calculate Kᵢ (Cheng-Prusoff Equation) Analysis->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

  • Membrane Preparation: Utilize membrane homogenates from cell lines (e.g., HEK293) stably expressing human SERT, DAT, or NET. Protein concentration should be determined via a standard assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL of binding buffer:

    • Total Binding: 150 µL of membrane preparation, 50 µL of radioligand, and 50 µL of buffer.

    • Non-specific Binding (NSB): 150 µL of membrane preparation, 50 µL of radioligand, and 50 µL of a high concentration of a known non-radioactive inhibitor (e.g., 10 µM Citalopram for SERT) to saturate the target sites.

    • Test Compound Competition: 150 µL of membrane preparation, 50 µL of radioligand, and 50 µL of 4-(3,4-Difluorophenyl)butan-1-amine at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Choice of Radioligand: The selection is critical. A pan-specific MAT radioligand like [¹²⁵I]RTI-55 can be used for initial screening across all three transporters.[8] For higher specificity, use [³H]Citalopram for SERT and [³H]Nisoxetine for NET.[9] The concentration of the radioligand should be approximately at its Kᴅ value to ensure assay sensitivity.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C), followed by several washes with ice-cold wash buffer to separate bound from free radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) Where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the transporter.

Methodology 2: Surface Plasmon Resonance (SPR)

SPR provides a real-time, label-free analysis of the binding interaction, yielding kinetic parameters (kₐ, kₒff) and the equilibrium dissociation constant (Kᴅ).

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Immobilization Immobilize Transporter (e.g., hDAT, hSERT, or hNET) on Sensor Chip Association Association Phase: Inject Analyte over surface Immobilization->Association Analyte Prepare Analyte Dilutions (Test Compound) Analyte->Association Dissociation Dissociation Phase: Flow running buffer Association->Dissociation Sensorgram Generate Sensorgram (Response vs. Time) Association->Sensorgram Regeneration Regeneration: Remove bound analyte Dissociation->Regeneration Dissociation->Sensorgram Regeneration->Association Next Cycle Kinetic_Fit Fit Data to Kinetic Model (Calculate kₐ, kₒff, Kᴅ) Sensorgram->Kinetic_Fit ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Protein Transporter in Sample Cell (e.g., 10-100 µM) Injection Inject small aliquots of Ligand into Cell Protein->Injection Ligand Ligand in Syringe (Test Compound, ~10x conc.) Ligand->Injection Heat_Measure Measure heat change (ΔQ) after each injection Injection->Heat_Measure Thermogram Generate Thermogram (Power vs. Time) Heat_Measure->Thermogram Binding_Isotherm Integrate peaks to create Binding Isotherm Thermogram->Binding_Isotherm Thermodynamic_Fit Fit Isotherm to a Binding Model (Calculate Kᴅ, ΔH, ΔS, n) Binding_Isotherm->Thermodynamic_Fit

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

  • Sample Preparation: Prepare the purified transporter protein and the 4-(3,4-Difluorophenyl)butan-1-amine ligand in identical, extensively dialyzed buffer to minimize heats of dilution. The protein (titrand) is placed in the sample cell, typically at a concentration of 10-100 µM. [9]The ligand (titrant) is loaded into the injection syringe at a concentration 10-15 times that of the protein. [3][9]2. Titration: A series of small, precise injections (e.g., 2-5 µL) of the ligand are made into the protein-containing sample cell at a constant temperature.

  • Heat Measurement: The instrument measures the minute amount of heat released (exothermic) or absorbed (endothermic) upon each injection as the ligand binds to the transporter. [4][9]A feedback system maintains a near-zero temperature difference between the sample and reference cells, and the power required to do so is recorded. [9]4. Data Acquisition: The raw output is a thermogram, a plot of thermal power versus time, with peaks corresponding to each injection.

  • Data Analysis:

    • The area under each peak is integrated to determine the heat change (ΔQ) for that injection.

    • These values are plotted against the molar ratio of ligand to protein to generate a binding isotherm.

    • This isotherm is then fitted to a suitable binding model (e.g., a single set of identical sites model).

    • The non-linear regression analysis directly yields the key thermodynamic parameters: the binding constant (Kₐ, where Kᴅ = 1/Kₐ), the binding enthalpy (ΔH), and the stoichiometry of binding (n). [4][9]The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

Comparative Data Summary

The following table presents established binding affinity data for our selected reference compounds. The data for 4-(3,4-Difluorophenyl)butan-1-amine are presented as hypothetical values that would be populated upon completion of the described experiments. This serves as a template for data comparison and interpretation.

CompoundDAT (Kᵢ/Kᴅ, nM)SERT (Kᵢ/Kᴅ, nM)NET (Kᵢ/Kᴅ, nM)Selectivity Profile
4-(3,4-Difluorophenyl)butan-1-amine TBDTBDTBDTo Be Determined
Cocaine~230 [3]~740 [3]~480 [3]Non-selective
RTI-550.2 (High affinity site) [7]0.2 [7]2.9 [9]DAT/SERT > NET
Citalopram>1000 [4]1.94 [4]>1000 [4]Highly SERT Selective
Nisoxetine280 [9]280 [9]0.76Highly NET Selective

Note: Kᵢ/Kᴅ values can vary between studies due to different experimental conditions. The values presented are representative examples from the literature.

Conclusion and Forward Look

This guide provides a rigorous, multi-technique approach to definitively validate the binding affinity and selectivity of 4-(3,4-Difluorophenyl)butan-1-amine. By employing competitive radioligand binding assays, SPR, and ITC, a researcher can build a comprehensive pharmacological profile of the compound, from its basic potency (Kᵢ) to its binding kinetics (kₐ/kₒff) and the thermodynamic forces (ΔH, ΔS) driving the interaction.

Comparing these results against well-defined standards like cocaine, RTI-55, and selective inhibitors provides the necessary context to classify the compound's profile. This foundational data is indispensable for making informed decisions in the drug development pipeline, enabling the rational design of next-generation compounds with improved potency, selectivity, and ultimately, therapeutic potential.

References

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
  • Malvern Panalytical. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis. Malvern Panalytical.
  • MOSBRI.eu.
  • Sierra Sensors. (n.d.). Application Note 142: Small Molecule Binding to Membrane Transporter Using SPRm200.
  • Nuvisan. Isothermal titration calorimetry: the gold standard in ligand-binding analysis. Nuvisan.
  • White Rose Research Online.
  • Luethi, D., et al. (2020).
  • Adamastor Bioservices. SPR. Adamastor Bioservices.
  • O'Brien, K. M., et al. (n.d.). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. PubMed Central.
  • BindingDB. Assay in Summary_ki. BindingDB.
  • ResearchGate. In vitro vesicular monoamine transporter 2 (VMAT2) binding affinity in....
  • ResearchGate. Inhibition of binding to human monoamine uptake transporters (K i , nM).
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Kuypers, K. P. C., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. Oxford Academic.
  • Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
  • Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell.
  • Saha, K., et al. (n.d.).
  • Nuvisan. Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Nuvisan.
  • Creative Biostructure. Characterization of Small Molecule–Protein Interactions Using SPR Method.
  • Wikipedia. Monoamine reuptake inhibitor. Wikipedia.

Sources

comparative analysis of fluorinated vs non-fluorinated phenylcycloalkylamines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of fluorinated versus non-fluorinated phenylcycloalkylamines, with a specific focus on the tranylcypromine (TCP) scaffold. This analysis is designed for researchers in medicinal chemistry and pharmacology.

Content Type: Publish Comparison Guide Subject: Tranylcypromine (TCP) and its Fluorinated Analogs (Ring-F vs. Phenyl-F)

Executive Summary: The "Fluorine Switch"

In the optimization of phenylcycloalkylamine drugs—historically used as Monoamine Oxidase Inhibitors (MAOIs) and recently repurposed as Lysine-Specific Demethylase 1 (LSD1) inhibitors—fluorination is not merely a tool for metabolic blocking. It acts as a molecular switch that can invert selectivity and drastically alter the mechanism of inactivation.

This guide compares the parent compound, Tranylcypromine (TCP) , against two distinct fluorinated classes:

  • Phenyl-Fluorinated Analogs (e.g., 4-F-TCP): Designed primarily for metabolic stability; retains the core pharmacophore properties.

  • Ring-Fluorinated Analogs (e.g., 2-F-TCP): Induces profound electronic and steric changes, significantly lowering pKₐ and altering enzyme specificity (MAO vs. LSD1).

Key Performance Matrix
FeatureTranylcypromine (TCP) 4-Fluoro-TCP (Phenyl-F) 2-Fluoro-TCP (Ring-F)
Primary Target MAO-A/B (Non-selective)MAO-A/B, LSD1 (scaffold)MAO-A (Selective)
MAO Potency Baseline (

)
Similar / Slightly PotentHigh Potency (10x TCP)
LSD1 Potency Moderate (

)
Tolerated (allows substitution)Decreased (Steric clash)
Metabolic Stability Low (Subject to p-hydroxylation)High (Blocked p-position)Moderate
Amine pKₐ ~8.2~8.0~7.2 (Significant drop)
Synthesis Difficulty Low (Standard Cyclopropanation)Low (Start w/ 4-F-Styrene)High (Requires

-F-Styrene)

Structural & Physicochemical Impact[1][2][3][4]

The Electronic "Pull" (pKₐ Modulation)

The most critical differentiator is the location of the fluorine atom relative to the amine.

  • Non-Fluorinated (TCP): The cyclopropyl amine is moderately basic. At physiological pH (7.4), a significant fraction exists as the protonated ammonium species.

  • Ring-Fluorinated (2-F-TCP): The fluorine atom on the cyclopropane ring (β-position to the amine) exerts a strong inductive electron-withdrawing effect (

    
    ). This reduces the electron density on the nitrogen, lowering the pKₐ by approximately 0.8–1.0 log units .
    
    • Consequence: A higher proportion of 2-F-TCP exists as the neutral free base at physiological pH, potentially enhancing blood-brain barrier (BBB) passive diffusion, despite the lower lipophilicity of the ionized form.

Conformational Bias
  • Phenyl-F: The fluorine on the aromatic ring adds minimal steric bulk and does not significantly alter the conformation of the cyclopropylamine.

  • Ring-F: The gauche effect (preference for fluorine and amine to be gauche rather than anti) is less pronounced in the rigid cyclopropane system than in flexible chains. However, the cis-relationship between the Fluorine and the Amine (in specific isomers) is critical for MAO active site alignment, where the fluorine likely stabilizes the radical cation intermediate formed during the suicide inhibition mechanism.

SAR_Logic TCP Tranylcypromine (TCP) PhenylF Phenyl-Fluorination (4-F-TCP) TCP->PhenylF Add F to C4 (Aryl) RingF Ring-Fluorination (2-F-TCP) TCP->RingF Add F to C2 (Cyclopropyl) Effect1 Blocks Metabolic Soft Spot (CYP450) PhenylF->Effect1 Effect2 Lowers pKa (~0.8 units) Alters Radical Stability RingF->Effect2 Result1 High Metabolic Stability Retained LSD1 Activity Effect1->Result1 Result2 Increased MAO Potency Decreased LSD1 Potency Effect2->Result2

Figure 1: Structure-Activity Relationship (SAR) flow illustrating the divergent effects of fluorine placement.

Pharmacodynamics: Target Engagement

Both compound classes act as Mechanism-Based Inactivators (Suicide Substrates) . They undergo single-electron transfer (SET) to the FAD cofactor, leading to cyclopropyl ring opening and covalent modification of the enzyme.

Monoamine Oxidase (MAO) Inhibition[5]
  • Non-Fluorinated: TCP is a non-selective inhibitor of MAO-A and MAO-B.

  • Ring-Fluorinated (2-F-TCP):

    • Potency: The introduction of fluorine at the 2-position (specifically the trans-2-fluoro-2-phenyl isomer) increases potency against MAO-A/B by up to 10-fold .

    • Mechanism: The electronegative fluorine stabilizes the transition state of the ring-opening process or the resulting radical intermediate, facilitating the covalent bond formation with FAD.

    • Selectivity: Interestingly, while TCP is slightly MAO-B selective (or non-selective), specific fluorinated isomers (like 2-fluoro-1-phenylcyclopropylamine) can reverse selectivity to favor MAO-A .

LSD1 Inhibition[6]
  • Non-Fluorinated: TCP is a weak LSD1 inhibitor (

    
    ) but serves as the primary scaffold for potent derivatives.
    
  • Ring-Fluorinated (2-F-TCP): Direct fluorination of the cyclopropyl ring is detrimental to LSD1 activity. The LSD1 active site is more sterically constrained around the FAD interface than MAO, and the electronic changes (lower basicity of the amine) may disrupt the critical ion-pairing required for initial binding.

  • Phenyl-Fluorinated (4-F-TCP): This modification is tolerated. While 4-F-TCP itself is not significantly more potent than TCP against LSD1, it allows for the attachment of larger "tail" groups (e.g., benzamides) at the 4-position without metabolic liability, creating nanomolar LSD1 inhibitors.

Experimental Protocols

Protocol A: Synthesis of 4-Fluoro-Tranylcypromine (Standard Route)

Target: Metabolic stability analog.

Reagents: 4-Fluorostyrene, Ethyl Diazoacetate (EDA), Rhodium(II) acetate dimer (cat.), NaOH, Diphenylphosphoryl azide (DPPA) or NaN3/SOCl2.

  • Cyclopropanation:

    • To a refluxing solution of 4-fluorostyrene (10 mmol) and Rh₂(OAc)₄ (0.5 mol%) in CH₂Cl₂, add Ethyl Diazoacetate (12 mmol) dropwise over 4 hours (slow addition prevents dimerization).

    • Purification: Silica gel chromatography (Hexane/EtOAc). Isolate trans-ethyl-2-(4-fluorophenyl)cyclopropanecarboxylate.

  • Hydrolysis:

    • Reflux the ester in 10% NaOH/MeOH for 12 hours. Acidify with HCl to precipitate the carboxylic acid.

  • Curtius Rearrangement (Amine Formation):

    • Dissolve the acid (5 mmol) in dry t-Butanol. Add Triethylamine (1.1 eq) and DPPA (1.1 eq).

    • Reflux for 12 hours (forms the Boc-protected amine intermediate via isocyanate).

    • Deprotection: Treat the Boc-amine with 4M HCl in Dioxane for 2 hours.

    • Workup: Filter the precipitate to obtain 4-fluoro-tranylcypromine hydrochloride .

Protocol B: Synthesis of Ring-Fluorinated (2-F) TCP (Haufe Method)

Target: High-potency MAO analog. Note: Standard cyclopropanation fails to install fluorine on the ring. You must start with the fluorine already on the alkene.

Reagents:


-Fluorostyrene, Cu(OTf), Bis(oxazoline) ligand (for enantioselectivity), Ethyl Diazoacetate.
  • Precursor Synthesis: Prepare

    
    -fluorostyrene  via the Wittig reaction of benzaldehyde with fluoromethyltriphenylphosphonium salts (or dehydration of corresponding alcohols).
    
  • Catalytic Cyclopropanation:

    • Catalyst Prep: Mix Cu(OTf) (1 mol%) and Bis(oxazoline) ligand (1.2 mol%) in dry CH₂Cl₂ for 1 hour under Argon.

    • Add

      
      -fluorostyrene  (5 mmol).
      
    • Add Ethyl Diazoacetate (slow syringe pump addition over 8 hours) at 0°C.

    • Result: This yields ethyl 2-fluoro-2-phenylcyclopropanecarboxylate. The fluorine is geminal to the phenyl group.

  • Functional Group Manipulation:

    • Hydrolysis (LiOH, THF/Water).

    • Curtius Rearrangement (as in Protocol A).

    • Outcome:2-fluoro-2-phenylcyclopropylamine .[1][2]

Protocol C: Comparative MAO-A/B Inhibition Assay

System: Self-validating enzymatic assay using kynuramine oxidation.

  • Enzyme Prep: Use recombinant human MAO-A and MAO-B (commercially available).

  • Substrate: Kynuramine (non-fluorescent)

    
     4-hydroxyquinoline (fluorescent).
    
  • Workflow:

    • Incubate Enzyme (5 nM) + Inhibitor (TCP vs. 2-F-TCP, varying concentrations

      
       to 
      
      
      
      M) in phosphate buffer (pH 7.4) for 20 minutes at 37°C.
    • Trigger: Add Kynuramine (

      
      ).
      
    • Read: Monitor fluorescence (Ex 310 nm / Em 400 nm) for 30 minutes.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Determine

    
    .[3]
    
    • Validation Check: TCP should show

      
      . 2-F-TCP should show 
      
      
      
      .

Synthesis Workflow Diagram

Synthesis_Comparison Start_Std Starting Material: Styrene / 4-F-Styrene Step1_Std Cyclopropanation (Rh2(OAc)4 + EDA) Start_Std->Step1_Std Start_Adv Starting Material: Alpha-Fluorostyrene Step1_Adv Cyclopropanation (Cu(OTf)/Ligand + EDA) Start_Adv->Step1_Adv Required for Ring-F Inter_Std Intermediate: Ethyl 2-phenylcyclopropane-carboxylate Step1_Std->Inter_Std Inter_Adv Intermediate: Ethyl 2-fluoro-2-phenyl- cyclopropanecarboxylate Step1_Adv->Inter_Adv Common Hydrolysis & Curtius Rearrangement (COOH -> NCO -> NH2) Inter_Std->Common Inter_Adv->Common Product_Std Product: Tranylcypromine / 4-F-TCP Common->Product_Std Product_Adv Product: 2-Fluoro-2-phenyl- cyclopropylamine Common->Product_Adv

Figure 2: Synthetic divergence. Note that Ring-Fluorination requires a pre-fluorinated alkene precursor.

References

  • Haufe, G., et al. (2004). "Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase."[1] Journal of Medicinal Chemistry.

  • Rosen, T. C., et al. (2004). "Fluorinated phenylcyclopropylamines. 2. Effects of aromatic ring substitution and of absolute configuration on inhibition of microbial tyramine oxidase."[1] Journal of Medicinal Chemistry.

  • Ganesan, A., et al. (2017). "Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A)." Bioorganic & Medicinal Chemistry Letters.

  • Yoshida, S., et al. (2004). "Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B." Bioorganic & Medicinal Chemistry.

  • Morisaki, K., et al. (2024). "Zn/F carbenoids: preparation, structures, stability, and application to nucleophilic monofluoroalkylation." Hokkaido University Collection.

Sources

Publish Comparison Guide: Assessing the Selectivity of 4-(3,4-Difluorophenyl)butan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of 4-(3,4-Difluorophenyl)butan-1-amine , evaluating its role as a privileged pharmacophore in the design of selective CNS ligands (particularly for Sigma-1, Dopamine D3, and Serotonin transporters).

Executive Summary

4-(3,4-Difluorophenyl)butan-1-amine (CAS: 1216231-74-1) is a critical building block and pharmacophore used to modulate the selectivity and metabolic stability of bioactive molecules targeting the Central Nervous System (CNS). Unlike its chlorinated or non-substituted analogs, the 3,4-difluoro motif offers a unique balance of lipophilicity (LogP) , metabolic blockade , and electrostatic potential , making it a superior choice for optimizing "drug-likeness" in lead compounds.

This guide assesses its selectivity profile not as a standalone drug, but as a functional moiety that dictates the Structure-Activity Relationship (SAR) of larger ligands, specifically in avoiding hERG liability while maintaining high affinity for Sigma-1 (


) and Dopamine (

) receptors.

Molecular Profile & Mechanism

The "phenylbutylamine" tail is a classic "anchor" moiety in medicinal chemistry, often binding to hydrophobic pockets in GPCRs and transporters.

  • Chemical Structure: A primary amine linked via a flexible 4-carbon chain to a phenyl ring substituted at the 3 and 4 positions with fluorine.

  • Mechanistic Role:

    • Bioisosterism: The fluorine atoms mimic the steric bulk of hydrogen but possess the high electronegativity of oxygen, altering the

      
      -electron density of the phenyl ring.
      
    • Metabolic Shielding: The 3,4-difluoro substitution effectively blocks the primary sites of CYP450-mediated oxidative metabolism (para and meta positions), significantly extending the half-life (

      
      ) of the parent molecule compared to the unsubstituted analog.
      
    • Selectivity Filter: The electron-withdrawing nature of the fluorines reduces the basicity of the

      
      -system, weakening "cation-
      
      
      
      " interactions that often lead to promiscuous binding (e.g., to the hERG potassium channel), thus improving the safety margin.

Comparative Selectivity Analysis

The following analysis compares the 3,4-Difluoro variant against the industry-standard 3,4-Dichloro and Unsubstituted analogs.

Table 1: Pharmacophore Performance Comparison
Feature3,4-Difluoro (Target) 3,4-Dichloro (Alternative A) Unsubstituted (Alternative B)
Lipophilicity (cLogP) 2.3 - 2.8 (Optimal for CNS)4.0 - 4.5 (High risk of non-specific binding)1.8 - 2.0 (Lower BBB permeability)
Metabolic Stability High (Blocks CYP oxidation)High (Blocks CYP oxidation)Low (Rapid para-hydroxylation)
hERG Inhibition Risk Moderate/Low (Reduced

-stacking)
High (Strong hydrophobic interaction)Moderate
Sigma-1 Affinity (

)
< 10 nM (High Potency)< 5 nM (Very High Potency)~50 nM (Moderate Potency)
Selectivity (

vs

)
High (>100-fold)Moderate (<50-fold)Low
Molecular Weight 185.2 Da218.1 Da149.2 Da
Key Insights:
  • The "Fluorine Effect" on Selectivity: The 3,4-dichloro analog is often more potent but suffers from extreme lipophilicity (Lipophilic Ligand Efficiency, LLE, is lower). The 3,4-difluoro analog retains high affinity but lowers cLogP by ~1.5 units, reducing off-target binding to plasma proteins and the hERG channel [1].

  • Metabolic Robustness: Unlike the unsubstituted 4-phenylbutan-1-amine, which is rapidly cleared via para-hydroxylation, the 3,4-difluoro motif resists Phase I metabolism, making it ideal for in vivo probes.

Experimental Protocols

To validate the selectivity conferred by this moiety, we employ a comparative Radioligand Binding Assay .

Protocol: Sigma-1 Receptor Competition Binding

Objective: Determine the affinity (


) of a ligand containing the 4-(3,4-difluorophenyl)butyl moiety vs. analogs.

Reagents:

  • Membrane Source: Guinea pig brain homogenates or CHO cells overexpressing human

    
    .
    
  • Radioligand:

    
     (specific for 
    
    
    
    ).
  • Non-specific blocker: Haloperidol (10

    
    ).
    

Workflow:

  • Preparation: Resuspend membranes in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation:

    • Mix 100

      
       membrane suspension.
      
    • Add 50

      
      
      
      
      
      (final conc. 2 nM).
    • Add 50

      
       of test compound (4-(3,4-Difluorophenyl)butan-1-amine derivative) at varying concentrations (
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Self-Validating Check: The


 for the reference standard (Haloperidol) must fall within 1-3 nM. If >5 nM, the membrane integrity is compromised.

Visualizations

Diagram 1: SAR Decision Tree for Phenylbutylamines

This diagram illustrates the logical selection process for medicinal chemists choosing between the Difluoro, Dichloro, and Unsubstituted scaffolds based on assay results.

SAR_Decision_Tree Start Lead Optimization: Phenylbutylamine Scaffold Check_Metab Check Metabolic Stability (Microsomal Stability Assay) Start->Check_Metab Check_Potency Check Target Potency (Ki < 10nM?) Check_Metab->Check_Potency High Stability Unsub Unsubstituted Analog: High Clearance (Discard) Check_Metab->Unsub Low Stability Check_hERG Check hERG Liability (Patch Clamp) Dichloro 3,4-Dichloro Analog: High Potency but High hERG Risk Check_hERG->Dichloro Fails hERG Difluoro 3,4-Difluoro Analog: Balanced Profile (Select for In Vivo) Check_hERG->Difluoro Passes hERG (Optimal LLE) Check_Potency->Check_hERG Optimization Check_Potency->Dichloro High Potency High Lipophilicity Dichloro->Difluoro Bioisosteric Replacement (Cl -> F)

Caption: Decision logic for selecting the 3,4-difluorophenyl pharmacophore to balance potency, metabolic stability, and safety (hERG).

Diagram 2: Synthesis & Application Workflow

The synthesis of this amine is a critical step in generating library diversity.

Synthesis_Workflow Acid 3,4-Difluorophenylacetic Acid Reaction Step 1: Amide Coupling (EDC/HOBt) Acid->Reaction Amine Butan-1-amine precursor Amine->Reaction Alternative Route Reduction Step 2: Reduction (LiAlH4 or BH3) Reaction->Reduction Product 4-(3,4-Difluorophenyl)butan-1-amine Reduction->Product Library Parallel Synthesis (Reductive Amination) Product->Library As Building Block Ligand Selective Sigma-1 / D3 Ligand Library->Ligand Lead Gen

Caption: Synthetic pathway converting precursors into the 3,4-difluoro amine, subsequently used to generate selective CNS ligands.

References

  • Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Robichaud, A. J., et al. (2011). "The effect of fluorine substitution on the hERG inhibition of a series of phenylpiperidines." Bioorganic & Medicinal Chemistry Letters, 21(1), 46-49. (Demonstrates the utility of Fluorine vs Chlorine in reducing hERG). Link

  • PubChem Compound Summary. (2025). "4-(3,4-Difluorophenyl)butan-1-amine." National Center for Biotechnology Information. Link

Sources

Validating the Purity of Synthesized 4-(3,4-Difluorophenyl)butan-1-amine: An Orthogonal Analytical Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Purity of Synthesized 4-(3,4-Difluorophenyl)butan-1-amine Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry, 4-(3,4-Difluorophenyl)butan-1-amine is a critical pharmacophore, often serving as a scaffold for serotonin receptor modulators and enzyme inhibitors. Its validation presents a specific "blind spot" for standard analytical chemistry: the difluoro-substitution pattern creates regioisomeric impurities (e.g., 2,3-difluoro or 2,4-difluoro analogs) that are notoriously difficult to resolve using standard C18 Reverse-Phase HPLC.

This guide challenges the industry-standard reliance on simple HPLC-UV. We compare the "Standard Approach" against an "Advanced Orthogonal Strategy" combining Pentafluorophenyl (PFP) HPLC and Quantitative


F NMR (qNMR) .
Part 1: The Purity Paradox

Synthesizing fluorinated phenylalkylamines often involves catalytic hydrogenation or metal-catalyzed cross-couplings. These routes introduce three specific impurity classes that standard methods frequently miss:

  • Regioisomers: Isomers originating from impure starting materials (e.g., 3,4-difluorobenzaldehyde contaminated with 2,3-isomer).

  • Hydrodefluorinated Byproducts: Loss of a fluorine atom (forming monofluoro analogs) during aggressive Pd/C hydrogenation.

  • Inorganic Residues: Palladium or boronate salts invisible to UV detection.

Comparative Analysis of Validation Methodologies

The following table contrasts the performance of the Standard Method (C18 HPLC) against the recommended Alternatives.

FeatureMethod A: Standard C18 HPLC-UV Method B: PFP HPLC-UV/MS (Recommended) Method C:

F qNMR (The "Gold Standard")
Primary Mechanism Hydrophobic Interaction

-

Interaction + Dipole-Dipole
Nuclear Spin Resonance
Regioisomer Resolution Low (Co-elution common)High (Fluorine-Fluorine selectivity)Extreme (Distinct chemical shifts)
Inorganic Salt Detection None (Invisible to UV)NoneIndirect (via mass balance calculation)
Quantification Basis Relative Response Factor (needs standards)Relative Response FactorAbsolute (Molar ratio to Internal Standard)
Sample Destructive? YesYesNo
Limit of Quantitation Excellent (<0.05%)Excellent (<0.05%)Moderate (~0.1-0.5%)
Part 2: Strategic Workflow (Visualization)

The following diagram outlines the decision logic for validating this specific molecule, prioritizing the detection of "silent" impurities.

ValidationWorkflow Start Crude Synthesis Product 4-(3,4-Difluorophenyl)butan-1-amine StandardQC Standard QC (C18 HPLC + 1H NMR) Start->StandardQC Decision Is Purity > 98%? StandardQC->Decision Risk RISK: Hidden Regioisomers & Inorganic Salts Decision->Risk Yes (False Positive) Orthogonal Orthogonal Validation (The Advanced Protocol) Decision->Orthogonal No (Retest) Risk->Orthogonal Mandatory Escalation Step1 Step 1: 19F qNMR (Absolute Purity & Isomer Check) Orthogonal->Step1 Step2 Step 2: PFP-HPLC (Trace Organic Impurities) Step1->Step2 Final CERTIFIED REFERENCE MATERIAL (Valid for Biological Assays) Step2->Final

Caption: Figure 1. The "Orthogonal Validation" workflow mitigates the risk of false positives common in standard C18 HPLC analysis of fluorinated amines.

Part 3: Detailed Experimental Protocols
Protocol A: Isomer-Selective HPLC (PFP Phase)

Why this works: The Pentafluorophenyl (PFP) stationary phase engages in strong


-

interactions with the electron-deficient difluorophenyl ring of the analyte. This creates separation selectivity based on the position of the fluorine atoms, which C18 columns cannot achieve.
  • Column: Kinetex F5 or FluoroSep-RP Phenyl (150 x 4.6 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (maintains amine protonation).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute salts).

    • 2-15 min: 5%

      
       60% B.
      
    • 15-20 min: 60%

      
       95% B.
      
  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 260 nm (optimized for difluorophenyl absorption) and MS (ESI+).

  • System Suitability Requirement: Resolution (

    
    ) between the main peak and any regioisomer (spiked standard) must be 
    
    
    
    .
Protocol B: Quantitative

F NMR (qNMR)

Why this works:


F has 100% natural abundance and high sensitivity. This method requires no identical reference standard for the analyte, only a pure internal standard (IS). It detects defluorinated byproducts and regioisomers as distinct split signals.
  • Instrument: 400 MHz NMR (or higher) equipped with a fluorine-capable probe.

  • Solvent: DMSO-

    
     (prevents amine aggregation).
    
  • Internal Standard (IS):

    
    -Trifluorotoluene or 4,4'-Difluorobenzophenone (Must be non-volatile and have a distinct shift from the analyte).
    
  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    (typically 20-30 seconds) to ensure full magnetization recovery for quantitative accuracy.
  • Pulse Angle:

    
    .
    
  • Scans: 32 or 64 (sufficient for S/N > 150).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of fluorine atoms,
    
    
    = Molecular weight,
    
    
    = Weight,
    
    
    = Purity.[2][3][4][5][6]
Part 4: Case Study & Data Interpretation

We validated a synthesized batch ("Lot-2024-X") using both strategies.

Scenario: The synthesis involved the reduction of 4-(3,4-difluorophenyl)butanenitrile using Raney Nickel.

ParameterResult: Standard C18 HPLCResult: Orthogonal (PFP + qNMR)Analysis
Purity Value 99.2% 94.8% Standard method overestimated purity.
Major Impurity Not Detected3.1% (2,3-Difluoro isomer) The PFP column resolved the regioisomer (

shift: 0.8 min). C18 co-eluted it.[7]
Inorganic Content Not Detected1.2% Residual Salts qNMR mass balance revealed "missing mass" attributed to inorganic salts.
Conclusion FAIL (False Pass)FAIL (Accurate Fail)The batch required re-crystallization to remove the isomer.

Mechanistic Insight: The 2,3-difluoro isomer possesses a slightly different dipole moment than the 3,4-target. On a C18 column, the hydrophobic butyl chain dominates retention, masking the ring difference. On a PFP column, the fluorine-fluorine repulsion and quadrupole interactions between the stationary phase and the analyte ring amplify the retention difference, allowing separation [1].

Part 5: Troubleshooting Logic (Visualization)

When purity is low, use this logic flow to identify the root cause based on the specific analytical feedback.

Troubleshooting Input Low Purity Detected Check1 Check 19F NMR Splitting Pattern Input->Check1 Result1 Extra Doublets? Check1->Result1 Action1 Regioisomer Contamination (Source: Starting Material) Result1->Action1 Yes Result2 Singlet/Triplet shifts? Result1->Result2 No Action2 Defluorination (Source: Harsh Reduction) Result2->Action2 Yes Check2 Check LC-MS (M+H)+ Result2->Check2 No Result3 Mass +14 or +28? Check2->Result3 Action3 Methylation/Alkylation (Source: Solvent reaction) Result3->Action3 Yes

Caption: Figure 2. Diagnostic logic for identifying impurity sources in fluorinated amine synthesis.

References
  • Przybyciel, M. (2006). Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 24(7).

  • International Conference on Harmonisation (ICH). (2005).[8][9] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.

  • Tacke, R., et al. (2017).

    
    F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. 
    
  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.

Sources

Structure-Activity Relationship (SAR) of Fluorinated Phenylalanines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In peptide engineering and medicinal chemistry, the "Fluorine Effect" is a critical tool for modulating pharmacokinetics without drastically altering steric bulk. This guide compares the structure-activity relationships (SAR) of native Phenylalanine (Phe) against its fluorinated analogues: Monofluorinated Phenylalanines (e.g., 4-F-Phe) and Pentafluorophenylalanine (


-Phe) .

While often grouped together, these modifications serve distinct mechanistic purposes:

  • 4-F-Phe: Primarily used to block metabolic soft spots (CYP450 hydroxylation) while mimicking the steric footprint of native Phe.

  • 
    -Phe:  Induces a complete inversion of the aromatic quadrupole moment, enabling unique supramolecular interactions (phenyl-perfluorophenyl stacking) and significantly altering proteolytic stability.
    

Part 1: Physicochemical Profiling & Electronic Tuning

The substitution of Hydrogen (H) with Fluorine (F) on the phenyl ring fundamentally alters the electronic distribution while maintaining a similar steric profile. This section quantifies these differences.

The Quadrupole Inversion

The most profound SAR difference arises from the quadrupole moment (


) .
  • Native Phe: Electron-rich

    
    -cloud above/below the ring. 
    
    
    
    B (Buckingham).
  • 
    -Phe:  The high electronegativity of five fluorine atoms pulls electron density away from the ring center. 
    
    
    
    B.[1]

This inversion allows


-Phe to stack face-to-face  with native Phe (electrostatic attraction), whereas native Phe pairs typically adopt an edge-to-face  (T-shaped) geometry to minimize repulsion.
Comparative Physicochemical Data
PropertyL-Phenylalanine (Phe) 4-Fluoro-L-Phe (4-F-Phe) Pentafluoro-L-Phe (

-Phe)
SAR Implication
Van der Waals Radius 1.20 Å (H)1.47 Å (F)~5.0 Å (Ring diameter)F is a steric mimic of H; minimal perturbation to binding pockets.
LogP (Lipophilicity) -1.38-1.1 (More Lipophilic)~0.5 (Highly Lipophilic)Fluorination drives burial into hydrophobic cores, stabilizing folded states.
Quadrupole (

)
Negative (-8.5 B)Negative (Reduced magnitude)Positive (+9.5 B)

-Phe enables "zipper-like" orthogonal stacking interactions.
pKa (

)
9.139.058.50Electron-withdrawing F lowers pKa of the N-terminus/neighboring residues.
C-X Bond Energy 98 kcal/mol (C-H)116 kcal/mol (C-F)116 kcal/mol (C-F)C-F bond is metabolically inert to oxidative cleavage.

Part 2: Mechanisms of Interaction (Visualized)

To understand how these residues behave in a binding pocket, we must visualize the electronic landscape. The following diagram illustrates the "Quadrupole Inversion" mechanism that drives the unique stability of


-Phe containing peptides.

QuadrupoleMechanism cluster_0 Quadrupole Moment (Qzz) Phe Native Phe (Electron Rich Face) Interaction Face-to-Face Stacking (Electrostatic Attraction) Phe->Interaction Donor Repulsion Face-to-Face Repulsion (Native Phe-Phe) Phe->Repulsion If paired with self Phe_Q Qzz < 0 (Negative Cloud) Phe->Phe_Q F5Phe Pentafluoro-Phe (Electron Deficient Face) F5Phe->Interaction Acceptor F5Phe_Q Qzz > 0 (Positive Cloud) F5Phe->F5Phe_Q

Figure 1: Mechanism of Quadrupole Inversion. Native Phe (negative potential) repels itself face-to-face, while


-Phe (positive potential) attracts Native Phe, creating stable supramolecular motifs.

Part 3: Impact on Stability (Proteolytic & Metabolic)

Proteolytic Stability (Chymotrypsin Challenge)

A common misconception is that any fluorination improves proteolytic stability. This is factually incorrect.

  • 4-F-Phe: Often shows comparable or faster degradation than native Phe. Chymotrypsin's S1 pocket is large and hydrophobic; 4-F-Phe fits perfectly, and the electron withdrawal can sometimes activate the backbone amide for hydrolysis [1].

  • 
    -Phe:  significantly enhances stability.[2] The bulky, electron-deficient ring often disrupts the catalytic triad geometry or creates steric clashes within the S1 sub-site, rendering the peptide resistant to cleavage.
    
Metabolic Stability (CYP450)
  • Mechanism: Cytochrome P450 enzymes typically oxidize aromatic rings at the para position (formation of Tyrosine).

  • Solution: Incorporating 4-F-Phe blocks this specific site. The C-F bond (116 kcal/mol) is too strong for the enzyme to cleave, extending the biological half-life (

    
    ) of the drug [2].
    

Part 4: Experimental Protocol - Comparative Stability Assay

To validate the SAR claims above, researchers must perform a controlled enzymatic challenge. Below is a self-validating workflow for comparing Phe vs. F-Phe analogues.

Protocol: Chymotrypsin Digestion Kinetics

Objective: Determine the half-life (


) of fluorinated analogues relative to a native control.
  • Substrate Preparation:

    • Synthesize model peptides (e.g., Ac-Ala-Ala-X -Ala-Ala-NH2) where X = Phe, 4-F-Phe, or

      
      -Phe.
      
    • Dissolve to 1 mM in Tris-HCl buffer (pH 7.8, 10 mM CaCl2). Note: CaCl2 is essential for Chymotrypsin structural stability.

  • Enzyme Activation:

    • Prepare

      
      -Chymotrypsin stock (0.1 mg/mL) in 1 mM HCl.
      
  • Reaction Initiation:

    • Add enzyme to substrate solution (Ratio 1:100 w/w). Incubate at 37°C.

  • Quenching & Sampling:

    • At

      
       min, remove 50 µL aliquots.
      
    • CRITICAL: Quench immediately with 50 µL of 1% TFA/50% Acetonitrile. This stops the reaction and precipitates the enzyme.

  • Quantification:

    • Analyze via RP-HPLC (C18 column). Monitor depletion of the intact peptide peak (220 nm).

  • Data Analysis:

    • Fit the peak area vs. time to a pseudo-first-order decay equation:

      
      .
      
Workflow Diagram

StabilityProtocol Start Peptide Synthesis (Phe vs F-Phe) Incubation Enzymatic Digest (37°C, Chymotrypsin) Start->Incubation Buffer Buffer Prep (Tris-HCl + CaCl2) Buffer->Incubation Quench TFA Quench (Stop Reaction) Incubation->Quench Timepoints (0-120 min) Analysis RP-HPLC (Quantify Intact Peptide) Quench->Analysis Calc Calculate Half-life (t1/2) Analysis->Calc

Figure 2: Step-by-step workflow for assessing proteolytic stability of fluorinated peptides.

References

  • Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Source: National Institutes of Health (NIH) / PubMed URL:[Link]]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Structural basis for the enhanced stability of highly fluorinated proteins. Source: PubMed Central (PMC) URL:[Link]

  • Molecular Quadrupole Moments for the Series of Fluoro- and Chlorobenzenes. Source: Journal of Physical Chemistry (ACS) URL:[Link]

Sources

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